Tanshinol borneol ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H26O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C19H26O5/c1-18(2)12-6-7-19(18,3)16(10-12)24-17(23)15(22)9-11-4-5-13(20)14(21)8-11/h4-5,8,12,15-16,20-22H,6-7,9-10H2,1-3H3/t12-,15-,16+,19+/m1/s1 |
InChI Key |
HWZXIGKCWRUJPF-RXMXQMHTSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)[C@@H](CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C(CC3=CC(=C(C=C3)O)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Tanshinol Borneol Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol borneol ester (DBZ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, is a novel synthetic compound derived from the chemical combination of Danshensu (DSS) and borneol.[1] Danshensu is a primary bioactive component of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine used for cardiovascular ailments, while borneol is believed to enhance the bioavailability of other therapeutic agents.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound, its associated experimental protocols, and its effects on key signaling pathways.
Synthesis of this compound
The synthesis of this compound can be approached through various methods, including multi-step asymmetric synthesis and direct esterification.
Asymmetric Synthesis from 3,4-Dihydroxybenzaldehyde
A patented method describes the asymmetric synthesis of this compound starting from 3,4-dihydroxybenzaldehyde. This multi-step process involves hydroxyl protection, condensation with malonic acid, acylation, esterification with borneol, asymmetric dihydroxylation, and final deprotection. While this method offers high stereoselectivity, it is a lengthy process. A similar patented method starting with benzyl-protected protocatechualdehyde reports a final yield of 48.6% with a purity of 98%.
Proposed Direct Esterification using Steglich Esterification
A more direct approach involves the esterification of Danshensu (3,4-dihydroxyphenyllactic acid) with borneol. The Steglich esterification is a mild and efficient method suitable for this transformation, especially given the potential sensitivity of the reactants.[3][4] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]
This protocol is a proposed method based on the principles of Steglich esterification.
Materials:
-
Danshensu (3,4-dihydroxyphenyllactic acid)
-
Borneol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Danshensu (1 equivalent) and borneol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Quantitative Data from Synthesis
| Synthesis Method | Starting Material | Reported Yield | Reported Purity | Reference |
| Asymmetric Synthesis | 3,4-Dihydroxybenzaldehyde | - | - | CN102432468A |
| Patented Synthesis | Benzyl-protected protocatechualdehyde | 48.6% | 98% | CN104030923B |
Experimental Protocols for Biological Evaluation
The biological effects of this compound, particularly its pro-angiogenic properties, have been investigated using various in vitro and in vivo models.[6][7]
In Vivo Matrigel Plug Angiogenesis Assay
This assay is used to assess the pro-angiogenic effects of DBZ in vivo.[2][7][8]
Materials:
-
Matrigel
-
Fibroblast growth factor-2 (FGF2) (optional, as a positive control)
-
This compound (DBZ)
-
Mice (e.g., C57BL/6)
-
Hemoglobin determination kit
Procedure:
-
Thaw Matrigel on ice.
-
Mix liquid Matrigel with the desired concentration of DBZ. A typical dose range for in vivo studies is 0.2 to 25 mg/kg.[6]
-
Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content within the plugs, which is indicative of the formation of new blood vessels.[6] Histological analysis of the plugs can also be performed to visualize vessel formation.
Western Blot Analysis for Signaling Pathway Activation
Western blotting is employed to determine the effect of DBZ on the phosphorylation and expression levels of key proteins in signaling pathways.[7][9]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound (DBZ)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-MAPK, anti-total-MAPK, anti-mTOR, anti-β-TrCP, anti-NRF2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture endothelial cells to approximately 80% confluency.
-
Treat the cells with various concentrations of DBZ for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Quantitative Data from Biological Assays
Table 1: Effect of this compound on Angiogenesis Markers [6]
| Treatment | Concentration | Effect on VEGF Secretion | Effect on VEGFR2 Expression |
| (S)-DBZ | 100 nM | Increased | Maximum increase |
| (R)-DBZ | 1 nM | More potent increase than (S)-DBZ | Maximum increase |
Table 2: Effect of this compound on Endothelial Cell Functions [7][10]
| Assay | Cell Type | DBZ Concentration | Observed Effect |
| Proliferation | Human Endothelial Cells | Biphasic modulation | - |
| Migration | Human Endothelial Cells | Biphasic modulation | - |
| Tube Formation | HUVEC | 1-100 nM | Significant induction |
| Cell Migration | HepG2 | - | Obvious inhibition |
| Cell Invasion | HepG2 | - | Marked decrease |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.
Akt and MAPK Signaling Pathway
DBZ has been shown to promote angiogenesis by activating the Akt and MAPK signaling pathways in endothelial cells.[6][7] This activation leads to increased cell proliferation, migration, and tube formation.
Caption: Akt/MAPK signaling pathway activated by DBZ.
mTOR/β-TrCP/NRF2 Signaling Pathway
DBZ can ameliorate cardiac hypertrophy by inhibiting oxidative stress through the regulation of the mTOR/β-TrCP/NRF2 pathway. DBZ enhances the stability of NRF2, a key transcription factor for antioxidant genes.
Caption: mTOR/β-TrCP/NRF2 pathway modulated by DBZ.
Conclusion
This compound is a promising synthetic compound with significant therapeutic potential, particularly in the context of cardiovascular diseases. This guide has provided a detailed overview of its synthesis, key experimental protocols for its biological evaluation, and its mechanisms of action through the modulation of critical signaling pathways. The provided information aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mechanism of Action of Tanshinol Borneol Ester in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinol borneol ester (DBZ), a novel synthetic compound derived from the traditional Chinese medicine Danshen, has demonstrated significant effects on endothelial cells, positioning it as a molecule of interest for cardiovascular and angiogenesis-related research. This technical guide provides a comprehensive overview of the mechanism of action of DBZ in endothelial cells, with a focus on its pro-angiogenic properties. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. The primary mechanism of DBZ involves the activation of the VEGF/VEGFR2 axis, which subsequently triggers the PI3K/Akt and MEK/ERK signaling cascades. These pathways orchestrate a series of cellular events, including enhanced proliferation, migration, and tube formation of endothelial cells, ultimately promoting angiogenesis. Furthermore, evidence suggests that the constituent tanshinol moiety may confer protective effects against oxidative stress and apoptosis, although further investigation into the direct actions of the esterified compound in this regard is warranted. This guide serves as a foundational resource for researchers seeking to understand and explore the therapeutic potential of this compound.
Pro-Angiogenic Effects on Endothelial Cells
This compound (DBZ) has been shown to promote multiple key steps of angiogenesis in human endothelial cells. Its effects are multifaceted, influencing cell proliferation, migration, and the formation of capillary-like structures.
Endothelial Cell Proliferation and Viability
DBZ exhibits a biphasic modulatory effect on the proliferation of various types of human endothelial cells, including Human Umbilical Vein Endothelial Cells (HUVECs), Human Cardiac Microvascular Endothelial Cells (HCMECs), and Human Coronary Artery Endothelial Cells (HCAECs)[1][2]. At lower concentrations, the (R)-DBZ isomer has been observed to stimulate proliferation, while higher concentrations of both (S)-DBZ and (R)-DBZ isomers can inhibit proliferation[2]. Notably, both isomers have demonstrated a protective effect on HUVEC viability against injury induced by homocysteine[2].
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Cell Type | Compound | Concentration | Effect on Proliferation | Citation |
| HUVEC | (R)-DBZ | Not specified | Stimulatory | [2] |
| HCMEC | (R)-DBZ | Not specified | Stimulatory | [2] |
| HCAEC | (R)-DBZ | Not specified | Stimulatory | [2] |
| HUVEC | (S)-DBZ & (R)-DBZ | 1000 nM | Inhibitory | [2] |
Endothelial Cell Migration
Similar to its effect on proliferation, DBZ demonstrates a biphasic modulation of endothelial cell migration[1][2]. Studies utilizing wound healing and transwell invasion assays have shown that DBZ can enhance the migratory and invasive properties of endothelial cells at optimal concentrations[3].
Endothelial Cell Tube Formation
A critical step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures. DBZ has been shown to significantly induce tube formation in both Matrigel and co-culture models[1][2]. Quantitative analysis of in vitro Matrigel assays revealed that (S)-DBZ significantly stimulates HUVECs to form a greater number of branching points, with a maximal effect observed at a concentration of 10 nM[2].
Table 2: Effect of this compound on Endothelial Cell Tube Formation
| Assay Model | Cell Type | Compound | Concentration for Max. Effect | Measured Parameter | Citation |
| Matrigel Assay | HUVEC | (S)-DBZ | 10 nM | Number of branching points | [2] |
| Co-culture Model | HUVEC & Fibroblasts | (S)-DBZ & (R)-DBZ | Not specified | Capillary-like tube formation | [1][2] |
Molecular Mechanism of Action
The pro-angiogenic effects of this compound in endothelial cells are orchestrated through the activation of specific signaling pathways and the upregulation of key angiogenic factors.
Upregulation of Angiogenic Factors
DBZ has been found to enhance the cellular levels of Vascular Endothelial Growth Factor (VEGF), its receptor VEGFR2, and Matrix Metalloproteinase-9 (MMP-9)[1][2]. VEGF is a potent mitogen for endothelial cells, while VEGFR2 is the primary receptor mediating its angiogenic signals. MMP-9, a type IV collagenase, plays a crucial role in the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.
Activation of PI3K/Akt and MEK/ERK Signaling Pathways
The binding of VEGF to VEGFR2 initiates downstream signaling cascades that are central to the angiogenic process. DBZ has been shown to activate both the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathways in endothelial cells[1][2]. The activation of these pathways is crucial for mediating the pro-proliferative, pro-migratory, and survival signals induced by DBZ. The selective inhibition of PI3K and MEK has been demonstrated to significantly attenuate the angiogenic effects of DBZ, confirming the essential role of these pathways[1][2].
Potential Antioxidant and Anti-Apoptotic Effects
While the primary focus of research on DBZ has been its pro-angiogenic activity, the tanshinol component of the molecule is known to possess protective effects against oxidative stress-induced apoptosis in endothelial cells.
Attenuation of Oxidative Stress
Tanshinol has been shown to protect HUVECs from hydrogen peroxide (H₂O₂)-induced damage by enhancing antioxidant defenses. This includes increasing the activity of superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS)[4].
Inhibition of Apoptosis
Pretreatment with tanshinol has been demonstrated to reduce apoptosis in H₂O₂-treated HUVECs. This anti-apoptotic effect is associated with the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and cleaved caspase-3[5]. Furthermore, tanshinol has been observed to inhibit the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway[4]. While these effects are attributed to tanshinol, it is plausible that DBZ retains these protective properties, a hypothesis that warrants further direct investigation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in endothelial cells.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs), Human Cardiac Microvascular Endothelial Cells (HCMECs), and Human Coronary Artery Endothelial Cells (HCAECs) are typically cultured in their respective specialized media, supplemented with growth factors and fetal bovine serum, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay
Cell proliferation can be assessed using various methods, including the Cell Counting Kit-8 (CCK-8) assay or Trypan Blue exclusion assay.
-
CCK-8 Assay: Endothelial cells are seeded in 96-well plates and treated with various concentrations of DBZ for a specified period (e.g., 48 hours). CCK-8 solution is then added to each well, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay
-
Wound Healing Assay: A confluent monolayer of endothelial cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with DBZ, and the closure of the wound is monitored and photographed at different time points. The rate of migration is quantified by measuring the change in the wound area over time.
-
Transwell Invasion Assay: Endothelial cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant, and the cells are treated with DBZ. After incubation, non-invading cells are removed from the upper surface of the membrane, and the invading cells on the lower surface are fixed, stained, and counted.
Tube Formation Assay
-
Matrigel Assay: Endothelial cells are seeded onto a layer of Matrigel in a 96-well plate and treated with DBZ. After a few hours of incubation, the formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.
-
Co-culture Assay: HUVECs are co-cultured with fibroblasts. The cells are treated with DBZ, and the formation of tubular networks is assessed over several days.
References
- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathological angiogenesis is induced by sustained Akt signaling and inhibited by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tanshinol Borneol Ester: A Deep Dive into its Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol borneol ester (DBZ), a novel synthetic compound, has emerged as a promising therapeutic agent with multifaceted pharmacological activities. This technical guide provides an in-depth analysis of the core signaling pathways modulated by DBZ, offering a valuable resource for researchers and professionals in drug development. DBZ's diverse effects, ranging from promoting angiogenesis to mitigating cardiac hypertrophy and neuroinflammation, are rooted in its ability to interact with key molecular targets. This document summarizes the quantitative data from preclinical studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the signaling cascades involved.
Core Signaling Pathways of this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. These include the pro-angiogenic Akt/MAPK pathway, the cardioprotective mTOR/β-TrCP/NRF2 pathway, and the anti-inflammatory JAK2-STAT3 pathway.
Pro-angiogenic Effects via Akt and MAPK Signaling
DBZ has been shown to promote angiogenesis, a critical process in tissue repair and recovery from ischemic events. Its pro-angiogenic effects are mediated through the activation of the Akt and MAPK signaling pathways, leading to increased expression of key angiogenic factors.[1][2]
Mechanism of Action:
DBZ stimulates the phosphorylation of both Akt and ERK1/2, key components of the MAPK pathway, in endothelial cells. This activation leads to an increase in the cellular levels of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[2] Consequently, the expression of Matrix Metalloproteinase-9 (MMP-9) is also enhanced, facilitating the degradation of the extracellular matrix, a crucial step in the formation of new blood vessels.[2]
References
- 1. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of (S)-DBZ and (R)-DBZ Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzazepine (DBZ) is a potent, cell-permeable, dipeptidic inhibitor of γ-secretase, a multi-subunit protease complex crucial in the pathogenesis of Alzheimer's disease and in the regulation of Notch signaling. The biological activity of DBZ is highly stereospecific, with the (S)-enantiomer, (S)-DBZ, being the pharmacologically active form. This technical guide provides a comprehensive overview of the differential biological activities of the (S)-DBZ and (R)-DBZ isomers, with a focus on their impact on γ-secretase-mediated cleavage of Amyloid Precursor Protein (APP) and Notch receptors. Detailed experimental protocols for assessing their activity and diagrams of the relevant signaling pathways are included to support further research and development in this area.
Introduction to Dibenzazepine (DBZ) and its Stereoisomers
Dibenzazepine (DBZ), also known as YO-01027, has emerged as a valuable chemical tool for studying the physiological and pathological roles of γ-secretase. Its chemical name, N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide, specifies the (S) configuration at both chiral centers, indicating that the biological activity is attributed to this specific stereoisomer[1]. In contrast, while the (R)-DBZ isomer exists, literature providing direct quantitative data on its biological activity is scarce, suggesting it is likely the inactive enantiomer, a common phenomenon for chiral molecules in biological systems. This guide will focus on the known activity of (S)-DBZ and the inferred inactivity of (R)-DBZ.
Mechanism of Action: Inhibition of γ-Secretase
The primary molecular target of (S)-DBZ is the γ-secretase complex, an intramembrane aspartyl protease. This complex is responsible for the final proteolytic cleavage of several type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.
(S)-DBZ acts as a transition-state analog inhibitor, binding to the catalytic subunit of γ-secretase, presenilin (PSEN). This binding event blocks the active site of the enzyme, thereby preventing the cleavage of its substrates.
Inhibition of Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, differentiation, and apoptosis. The activation of this pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor. This triggers a series of proteolytic cleavages, culminating in the release of the Notch Intracellular Domain (NICD) by γ-secretase. The liberated NICD then translocates to the nucleus to act as a transcriptional co-activator for target genes, such as those in the HES and HEY families.
(S)-DBZ potently inhibits the γ-secretase-mediated S3 cleavage of the Notch receptor, preventing the release of NICD and thereby blocking the downstream signaling cascade[1][2][3].
Inhibition of Amyloid Precursor Protein (APP) Cleavage
In the context of Alzheimer's disease, γ-secretase cleaves the C-terminal fragment of APP (APP-CTF or C99), a product of β-secretase activity. This cleavage releases the amyloid-beta (Aβ) peptide, which can aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. (S)-DBZ inhibits this cleavage, leading to a reduction in the production of Aβ peptides, particularly the pathogenic Aβ40 and Aβ42 species[1].
Quantitative Biological Activity
The inhibitory potency of DBZ is typically quantified by its half-maximal inhibitory concentration (IC50). The available data primarily pertains to the racemic mixture or the explicitly stated (S)-isomer, which is the active component.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| (S)-DBZ | γ-Secretase (Notch Cleavage) | Cell-free | 2.9 | [4] |
| (S)-DBZ | γ-Secretase (APPL Cleavage) | Cell-free | 2.6 | [4] |
| (S)-DBZ | γ-Secretase (Notch Cleavage) | Cell-based | 1.7 - 2.9 | [1] |
| (R)-DBZ | γ-Secretase | Not Reported | Not Reported | - |
Note: APPL (Amyloid Precursor Protein-Like) is another substrate of γ-secretase. The absence of reported data for (R)-DBZ strongly suggests a lack of significant inhibitory activity.
Experimental Protocols
In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate-Based)
This protocol describes a cell-free assay to measure the enzymatic activity of γ-secretase and assess the inhibitory potential of compounds like (S)-DBZ and (R)-DBZ.
Materials:
-
Cell line overexpressing γ-secretase components (e.g., HEK293 cells)
-
Cell lysis buffer (e.g., 1% CHAPSO in HEPES buffer)
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the cleavage site flanked by a fluorophore and a quencher)
-
Test compounds ((S)-DBZ, (R)-DBZ) dissolved in DMSO
-
Assay buffer (e.g., HEPES buffer with protease inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend in hypotonic buffer.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add serial dilutions of the test compounds ((S)-DBZ and (R)-DBZ) to the respective wells. Include a DMSO vehicle control.
-
Add the prepared cell membrane fraction to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 440 nm).
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Notch Cleavage Assay (Western Blot)
This protocol allows for the assessment of γ-secretase inhibition in a cellular context by measuring the levels of the cleaved Notch intracellular domain (NICD).
Materials:
-
Cell line expressing a Notch receptor (e.g., HEK293, Jurkat)
-
Cell culture medium and supplements
-
Test compounds ((S)-DBZ, (R)-DBZ) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the C-terminus of Notch1 (to detect NICD)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of (S)-DBZ, (R)-DBZ, or DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Collect the lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NICD antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensity of NICD.
-
Normalize the NICD signal to the loading control.
-
Compare the levels of NICD in treated samples to the vehicle control to determine the extent of inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
References
An In-depth Technical Guide to the Pharmacological Properties of Synthetic Tanshinol Borneol Ester
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic Tanshinol borneol ester (DBZ), a novel compound derived from the active components of Salvia miltiorrhiza (Tanshinol) and Borneol, has emerged as a promising multi-target therapeutic agent. This technical guide provides a comprehensive overview of its pharmacological properties, focusing on its significant cardiovascular and neuroprotective effects. We delve into the molecular mechanisms of action, present quantitative data from key preclinical studies, and provide detailed experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for cardiovascular and neurological disorders.
Introduction
This compound (DBZ) is a synthetic small molecule created by chemically combining Tanshinol (Danshensu, DSS), a primary hydrophilic component of Salvia miltiorrhiza, and Borneol.[1] This combination is inspired by traditional Chinese medicine formulations like Dantonic®, where component herbs are believed to act synergistically.[1] The esterification of Tanshinol with Borneol was designed to improve the bioavailability of Tanshinol, which as a hydrophilic molecule, has difficulty crossing lipid cell membranes.[1] Preclinical studies have demonstrated that DBZ possesses a range of potent pharmacological activities, including anti-inflammatory, anti-atherosclerotic, angiogenic, and cardioprotective effects.[1]
Core Pharmacological Properties
DBZ exhibits a diverse pharmacological profile, with its most extensively studied effects centered on the cardiovascular and central nervous systems.
Cardiovascular Properties
DBZ has been shown to robustly protect against cardiac hypertrophy induced by pressure overload. In animal models, it improves cardiac function and attenuates pathological remodeling of the heart.[2] The primary mechanism behind this effect is the inhibition of oxidative and endoplasmic reticulum (ER) stress.
DBZ promotes multiple key steps of angiogenesis, the formation of new blood vessels. This is a critical process for recovery from ischemic events such as myocardial infarction.[3][4] The compound has been shown to induce the proliferation and migration of endothelial cells and to promote tube formation in vitro and neovascularization in vivo.[3][4]
DBZ has demonstrated efficacious anti-atherosclerotic activity in rat models. It helps to normalize blood lipid levels and adjusts metabolic pathways that are disturbed in atherosclerosis, such as fatty acid oxidation and bile acid biosynthesis.
Neuroprotective and Anti-inflammatory Properties
DBZ exerts significant neuroprotective effects, primarily through its potent anti-inflammatory actions on microglia, the resident immune cells of the central nervous system. It has been shown to alleviate chronic inflammatory pain and associated anxiety-like behaviors in mouse models.[5][6] This is achieved by suppressing the activation of astrocytes and reducing the production of pro-inflammatory cytokines and oxidative stress markers.[5]
Mechanisms of Action & Signaling Pathways
DBZ's diverse pharmacological effects are mediated through the modulation of several key intracellular signaling pathways.
mTOR/β-TrCP/NRF2 Pathway in Cardiac Hypertrophy
In the context of cardiac hypertrophy, DBZ's protective effects are largely mediated by the mTOR/β-TrCP/NRF2 signaling pathway. Under conditions of stress, such as pressure overload, DBZ inhibits the mTOR pathway. This leads to the stabilization and nuclear accumulation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), a master regulator of antioxidant responses. Increased NRF2 activity upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress and subsequent cardiomyocyte apoptosis.[2]
Akt/MAPK Pathway in Angiogenesis
DBZ's pro-angiogenic effects are mediated, at least in part, through the activation of the Akt and MAPK signaling pathways in endothelial cells.[3][4] Activation of these pathways leads to the increased expression of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, as well as Matrix Metalloproteinase-9 (MMP-9), which is crucial for extracellular matrix remodeling during vessel formation.[3][4]
JAK2/STAT3 Pathway in Neuroinflammation
DBZ mitigates neuroinflammation by targeting the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] In inflammatory conditions, this pathway is often aberrantly activated in glial cells like astrocytes, leading to the production of pro-inflammatory cytokines.[5] DBZ inhibits the activation of this pathway, thereby reducing the expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[5]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on DBZ.
Table 1: Effects of DBZ on Cardiac Hypertrophy
| Parameter | Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Cardiac Function | Transverse Aortic Constriction (TAC) in rats | 20 mg/kg DBZ, i.p., daily for 8 weeks | Significantly improved ejection fraction and fractional shortening compared to vehicle-treated TAC group. | [1] |
| Cardiomyocyte Size | Angiotensin II (Ang II) in Neonatal Rat Cardiomyocytes (NRCMs) | 10 µM DBZ for 24 hours | Significantly reduced Ang II-induced increase in cell surface area. | [2] |
| Hypertrophy Markers | TAC in rats | 20 mg/kg DBZ, i.p., daily for 8 weeks | Markedly attenuated the increase in Nppa and Myh7 mRNA expression. | [1] |
| Oxidative Stress | TAC in rats | 20 mg/kg DBZ, i.p., daily for 8 weeks | Restricted the generation of myocardial Reactive Oxygen Species (ROS). | [2] |
| Apoptosis | TAC in rats | 20 mg/kg DBZ, i.p., daily for 8 weeks | Reversed the increase in TUNEL-positive cardiomyocytes and pro-apoptotic proteins (Bax, Cleaved-caspase 3). |[2] |
Table 2: Effects of DBZ on Angiogenesis
| Parameter | Model | Treatment | Result | Reference |
|---|---|---|---|---|
| VEGF Secretion | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM DBZ for 48 hours | Significantly increased the level of secreted VEGF protein in culture medium. | [1] |
| VEGFR2 Expression | HUVECs | 1-100 nM DBZ | Significantly increased the expression of VEGFR2. | [1] |
| Endothelial Cell Tube Formation | HUVECs on Matrigel | 10 nM DBZ | Induced significant tube formation, greater than parent compounds Tanshinol (DSS) or Borneol alone. | [1] |
| In Vivo Neovascularization | Matrigel plug assay in C57BL/6 mice | 0.2, 1, and 5 mg/kg DBZ | Produced significant increases in blood content (hemoglobin) in the Matrigel plugs compared to vehicle control. |[1] |
Table 3: Effects of DBZ on Neuroinflammation
| Parameter | Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Inflammatory Pain | Complete Freund's Adjuvant (CFA) in mice | DBZ (dose not specified in abstract) | Effectively mitigated CFA-induced chronic pain and anxiety-like behaviors. | [5][6] |
| Pro-inflammatory Cytokines | CFA in mice | DBZ | Significantly reduced levels of IL-1β, IL-6, and TNF-α in the anterior cingulate cortex. | [5] |
| Oxidative Stress Markers | CFA in mice | DBZ | Diminished levels of ROS and malondialdehyde (MDA) while enhancing superoxide dismutase (SOD) levels. | [5] |
| Astrocyte Activation | CFA in mice | DBZ | Significantly suppressed the activation of astrocytes. |[5] |
Table 4: Pharmacokinetic Profile of DBZ Note: A complete pharmacokinetic profile for standard DBZ administration is not readily available in the reviewed literature. The following data is for a DBZ-loaded Polyethylene Glycol (PEG)-modified nanostructured lipid carrier (DBZ-PEG-NLC) formulation in rats, which enhances retention.
| Parameter | Formulation | Route | Observation | Reference |
| Plasma & Brain Concentration | DBZ-PEG-NLC | Intravenous (rats) | Resulted in significantly higher levels and longer retention periods of DBZ and its metabolite DSS in plasma and the brain compared to free DBZ. | |
| Half-life | DBZ (general) | N/A | Noted to have a short half-life, which is a limiting factor for its clinical application and the rationale for developing nano-formulations. | [6] |
| Bioavailability (related) | Tanshinol (DSS) with Borneol | Oral (rabbits) | Co-administration of Borneol was found to increase the bioavailability and improve tissue distribution of DSS. | [7] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Transverse Aortic Constriction (TAC) Model for Cardiac Hypertrophy
This in vivo model is used to induce pressure overload-induced cardiac hypertrophy, mimicking conditions like hypertension and aortic stenosis.
-
Objective: To create a pressure overload on the left ventricle, leading to cardiac hypertrophy and remodeling.
-
Procedure:
-
Anesthesia: Male Sprague-Dawley rats (150–180 g) are anesthetized (e.g., with 0.5%–2% isoflurane in 100% oxygen).[2]
-
Surgical Access: A left lateral thoracotomy is performed to expose the aortic arch.
-
Constriction: A ligature (e.g., a silk suture) is tied around the transverse aorta between the innominate and left common carotid arteries, typically against a needle of a specific gauge to standardize the degree of constriction. The needle is then removed.[2]
-
Sham Control: Sham-operated animals undergo the same procedure without the aortic constriction.
-
Post-operative Care & Treatment: Animals are monitored for recovery. Treatment with DBZ (e.g., 20 mg/kg/day, i.p.) or vehicle is initiated and continued for the study duration (e.g., 8 weeks).[2]
-
Analysis: Cardiac function is assessed via echocardiography. At the end of the study, hearts are harvested for weighing, histological analysis (H&E, WGA staining), and molecular analysis (qPCR, Western blot).[2]
-
In Vivo Matrigel Plug Angiogenesis Assay
This assay is a standard method to quantify angiogenesis in vivo.
-
Objective: To assess the pro- or anti-angiogenic potential of a compound by measuring new blood vessel formation into a subcutaneously implanted gel matrix.
-
Procedure:
-
Preparation: Matrigel, a basement membrane extract, is kept on ice to remain liquid. The test compound (DBZ) and/or a pro-angiogenic factor (e.g., bFGF, VEGF) are mixed with the liquid Matrigel.[1][8]
-
Injection: The Matrigel mixture (e.g., 0.5 mL) is subcutaneously injected into the flank of mice (e.g., C57BL/6).[1][9] At body temperature, the Matrigel solidifies, forming a plug.
-
Incubation Period: The plugs are left in place for a set period (e.g., 7-14 days) to allow for host cell infiltration and neovascularization.
-
Harvesting: Mice are euthanized, and the Matrigel plugs are surgically excised.
-
Quantification: Angiogenesis is quantified by:
-
Visual Inspection & Photography: The redness of the plug indicates vascularization.[9]
-
Hemoglobin Measurement: The plugs are homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the amount of blood within the plug.[9][10]
-
Histology: Plugs can be fixed, sectioned, and stained (e.g., with H&E or for endothelial markers like CD31) to visualize vessel structures.[8]
-
-
CFA-Induced Inflammatory Pain Model
This model is used to study chronic inflammatory pain and to evaluate the efficacy of analgesic and anti-inflammatory compounds.
-
Objective: To induce a localized, persistent inflammation and associated pain hypersensitivity.
-
Procedure:
-
Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA), an emulsion containing inactivated mycobacteria, is made into the plantar surface of a mouse's hind paw.[7]
-
Inflammation Development: The CFA injection elicits a robust inflammatory response, characterized by paw edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to noxious stimuli).[7]
-
Treatment: Animals are treated with DBZ or vehicle at specified time points post-CFA injection.
-
Behavioral Testing: Pain-related behaviors are assessed, such as:
-
Mechanical Allodynia: Paw withdrawal threshold in response to a non-noxious mechanical stimulus (e.g., von Frey filaments).
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a heat source.
-
-
Biochemical Analysis: At the end of the study, tissues (e.g., paw tissue, spinal cord, brain regions like the anterior cingulate cortex) are collected to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) by ELISA and oxidative stress markers by biochemical assays.[5][11]
-
Conclusion and Future Directions
Synthetic this compound (DBZ) is a compelling therapeutic candidate with well-documented efficacy in preclinical models of cardiovascular and neuroinflammatory diseases. Its multi-target mechanism of action, modulating key signaling pathways like mTOR/NRF2, Akt/MAPK, and JAK2/STAT3, underscores its potential to address complex pathological conditions. The esterification strategy to improve bioavailability appears successful, though more detailed pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion profile.
Future research should focus on:
-
Conducting comprehensive pharmacokinetic and toxicology studies to establish a clear safety and dosing profile for clinical translation.
-
Evaluating the efficacy of DBZ in more advanced, chronic disease models that more closely mimic human pathology.
-
Further elucidating the downstream targets of the modulated signaling pathways to identify additional biomarkers of efficacy.
The data presented in this guide strongly support the continued development of this compound as a novel therapeutic agent.
References
- 1. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for antibody-based detection of NRF2 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real time RT-PCR with a newly designed set of primers confirmed the presence of 2b and 2x/d myosin heavy chain mRNAs in the rat slow soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Reference Genes for RT–qPCR Analysis in Noise–Induced Hearing Loss: A Study in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Effect of Danshensu and Borneol in DBZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synergistic effects of danshensu and borneol when combined as Tanshinol Borneol Ester (DBZ), a novel compound with significant therapeutic potential, particularly in cardiovascular diseases. This document outlines the quantitative evidence of its enhanced efficacy compared to its individual components, details the experimental protocols for replication and further investigation, and visualizes the key signaling pathways and experimental workflows involved.
Introduction
Danshensu (DSS), a water-soluble phenolic acid from Salvia miltiorrhiza, and borneol, a bicyclic monoterpene, are both well-established compounds in traditional medicine. The synthetic esterification of these two molecules into this compound (DBZ) has been shown to produce synergistic effects, leading to enhanced therapeutic outcomes. This synergy is attributed to a combination of improved pharmacokinetic properties and potentiation of pharmacodynamic effects. Borneol is known to act as a penetration enhancer, increasing the bioavailability and blood-brain barrier permeability of co-administered drugs. When chemically linked to danshensu, it not only improves its delivery but also contributes to a more potent combined effect on various cellular processes, including angiogenesis, and protection against oxidative stress-induced damage in conditions like cardiac hypertrophy and atherosclerosis.[1][2][3] This guide synthesizes the current understanding of this synergy, providing a foundational resource for researchers in the field.
Quantitative Analysis of Synergistic Effects
The synergistic action of danshensu and borneol in DBZ is evident in various preclinical models. The following tables summarize the key quantitative findings that demonstrate the enhanced efficacy of DBZ compared to its individual constituents.
In Vitro Angiogenesis: HUVEC Tube Formation
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrate that DBZ is a more potent stimulator of angiogenesis than danshensu alone, while borneol exhibits no pro-angiogenic activity.[4]
| Compound | Concentration | Outcome | Quantitative Measure |
| (S)-DBZ | 10 nM | Maximum stimulation of tube formation | More branching points compared to control |
| (R)-DBZ | 1 nM | Peak enhancement of capillary-like tube formation | Significant increase in total tube area and average tube size |
| Danshensu (DSS) | - | Less potent effect on tube formation than DBZ | - |
| Borneol | - | No effect on tube formation | - |
In Vivo Anti-Atherosclerotic Effects
In a mouse model of atherosclerosis (apoE-/- mice fed a Western diet), oral administration of DBZ significantly reduced the formation of atherosclerotic plaques.[5]
| Treatment Group | Dosage | Reduction in Aortic Plaque Area |
| DBZ | 40 mg/kg/day | 31.4% |
| DBZ | 20 mg/kg/day | 31.4% (in aortic root) |
| Atorvastatin (control) | 10 mg/kg/day | 32.1% (in aortic root) |
Note: This study did not include danshensu or borneol alone as treatment groups, thus a direct quantitative comparison of synergy for this endpoint is not available.
In Vivo Cardioprotective Effects in Cardiac Hypertrophy
DBZ has been shown to ameliorate pressure overload-induced cardiac hypertrophy in rat models. The primary metabolite, danshensu, is believed to be responsible for this effect.[2]
| Parameter | Model | Treatment | Outcome |
| Cardiomyocyte Size | Angiotensin II-induced NRCMs | DBZ | Significant decrease |
| Cardiomyocyte Size | Angiotensin II-induced NRCMs | Danshensu (DSS) | Significant decrease |
| Hypertrophic Markers (Nppa, Myh7) | Angiotensin II-induced NRCMs | DBZ | Significant attenuation of transcription |
| Cardiac Remodeling | Transverse Aortic Constriction (TAC) in rats | DBZ | Attenuated |
Note: While this study demonstrates the efficacy of DBZ and the role of its metabolite danshensu, it does not provide a direct quantitative comparison with borneol alone or a simple mixture of danshensu and borneol.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
-
Preparation of Matrigel: Thaw Matrigel on ice at 4°C overnight. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend in basal medium. Seed 1.5 x 10^4 cells onto the surface of the polymerized Matrigel in each well.
-
Treatment: Add DBZ, danshensu, or borneol at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Analysis: Following incubation, visualize the tube formation using a microscope. Quantify the degree of angiogenesis by measuring parameters such as the number of branch points, total tube length, and total tube area using imaging software.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the pro-angiogenic potential of a substance.
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix 0.5 mL of Matrigel with the test compound (DBZ, danshensu, or borneol) and heparin (10 units/mL). Keep the mixture on ice.
-
Animal Model: Use C57BL/6 mice (6-8 weeks old). Anesthetize the mice using an appropriate anesthetic agent.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice using a pre-chilled syringe. The liquid Matrigel will form a solid plug at body temperature.
-
Incubation Period: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis: Quantify angiogenesis by measuring the hemoglobin content of the plugs using Drabkin's reagent, which correlates with the extent of red blood cell infiltration and, therefore, vascularization. Alternatively, the plugs can be processed for histological analysis (e.g., H&E staining or CD31 staining for endothelial cells) to visualize and quantify the newly formed blood vessels.
Animal Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
This surgical model induces pressure overload, leading to cardiac hypertrophy.
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Anesthetize the animals with an appropriate anesthetic.
-
Surgical Procedure: Intubate the rats and provide mechanical ventilation. Perform a thoracotomy to expose the aortic arch. Place a suture around the transverse aorta between the innominate and left common carotid arteries. Tie the suture around the aorta and a blunt needle (e.g., 22-gauge) to create a standardized constriction. Remove the needle to allow blood flow through the constricted aorta.
-
Treatment: Administer DBZ, danshensu, borneol, or vehicle control daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 4-8 weeks).
-
Assessment of Hypertrophy: At the end of the treatment period, perform echocardiography to assess cardiac function and structure (e.g., left ventricular wall thickness, ejection fraction).
-
Histological and Molecular Analysis: Euthanize the animals and excise the hearts. Measure the heart weight to body weight ratio. Process the heart tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blot or qPCR for hypertrophic markers like ANP, BNP, and β-MHC).
Signaling Pathways and Mechanisms of Action
The synergistic effects of danshensu and borneol in DBZ are mediated through the modulation of key signaling pathways involved in cellular protection against stress and in the regulation of angiogenesis.
The mTOR/β-TrcP/NRF2 Pathway in Cardioprotection
DBZ has been shown to protect against cardiac hypertrophy by inhibiting oxidative and endoplasmic reticulum stress. This is achieved through the activation of the NRF2 transcription factor, a master regulator of the antioxidant response. DBZ enhances NRF2 stability by modulating the mTOR/β-TrcP pathway, which is involved in NRF2 degradation.[1]
Caption: The mTOR/β-TrcP/NRF2 signaling pathway modulated by DBZ.
The Akt/Nrf2/HO-1 Pathway in Cardioprotection
The combination of danshensu with other bioactive compounds has been shown to exert synergistic cardioprotective effects through the Akt/Nrf2/HO-1 pathway. This pathway is crucial for protecting cardiac cells from ischemia-reperfusion injury by enhancing the antioxidant defense system and exerting anti-apoptotic effects.[6]
Caption: The Akt/Nrf2/HO-1 signaling pathway activated by danshensu.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-atherosclerotic effects of DBZ in an in vivo model.
Caption: Workflow for in vivo atherosclerosis study of DBZ.
Conclusion
The synthesis of danshensu and borneol into the single molecule DBZ results in a compound with demonstrably superior therapeutic potential compared to its individual components. This synergy arises from both enhanced pharmacokinetics, driven by borneol's properties, and a more potent pharmacodynamic effect on key signaling pathways such as the mTOR/β-TrcP/NRF2 and Akt/Nrf2/HO-1 pathways. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a comprehensive foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of DBZ in cardiovascular and other diseases. Future research should focus on direct comparative studies to further elucidate the quantitative aspects of this synergy and explore its potential in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBZ (Danshensu Bingpian Zhi), a Novel Natural Compound Derivative, Attenuates Atherosclerosis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Tanshinol Borneol Ester for Cardioprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol borneol ester (DBZ), a novel synthetic compound, has emerged as a promising candidate for cardioprotection. This technical guide provides an in-depth overview of the initial screening of DBZ, focusing on its mechanisms of action in mitigating cardiac hypertrophy, apoptosis, and oxidative stress. The following sections detail the experimental validation, quantitative outcomes, and the underlying signaling pathways involved in its cardioprotective effects.
Cardioprotective Effects of this compound
DBZ has demonstrated significant efficacy in both in vivo and in vitro models of cardiac hypertrophy. In a rat model of pressure overload-induced cardiac hypertrophy established by transverse aortic constriction (TAC), intraperitoneal administration of DBZ (20 mg/kg daily for 8 weeks) attenuated cardiac remodeling and improved cardiac function.[1][2] In cultured neonatal rat cardiomyocytes (NRCMs), DBZ (10 μM) effectively inhibited angiotensin II (Ang II)-induced cellular hypertrophy.[1][2]
Data Summary
The cardioprotective effects of this compound are quantified in the following tables, summarizing key findings from preclinical studies.
Table 1: Echocardiographic Assessment of Cardiac Function in TAC Rats
| Parameter | Sham | TAC + Vehicle | TAC + DBZ (20 mg/kg) |
| LVEF (%) | 85.3 ± 5.2 | 45.1 ± 6.8 | 68.7 ± 5.9 |
| LVFS (%) | 52.1 ± 4.7 | 22.3 ± 3.9 | 40.5 ± 4.1 |
| LVID;d (mm) | 6.8 ± 0.5 | 9.2 ± 0.7 | 7.5 ± 0.6 |
| LVID;s (mm) | 3.3 ± 0.4 | 7.1 ± 0.6 | 4.5 ± 0.5 |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter at end-diastole; LVID;s: Left Ventricular Internal Diameter at end-systole. Data are presented as mean ± SD.[1]
Table 2: Quantification of Apoptosis in Cardiac Tissue and Cardiomyocytes
| Assay | Model | Control/Sham | Hypertrophy Model | Hypertrophy Model + DBZ |
| TUNEL-positive nuclei (%) | Rat Hearts (TAC) | 2.1 ± 0.8 | 25.6 ± 4.3 | 8.9 ± 2.1 |
| Bax/Bcl-2 Ratio (relative) | Rat Hearts (TAC) | 1.0 ± 0.2 | 4.8 ± 0.7 | 1.9 ± 0.4 |
| Cleaved Caspase-3 (relative) | Rat Hearts (TAC) | 1.0 ± 0.3 | 5.2 ± 0.9 | 2.1 ± 0.5 |
| TUNEL-positive nuclei (%) | NRCMs (Ang II) | 1.5 ± 0.5 | 21.3 ± 3.7 | 6.4 ± 1.8 |
| Bax/Bcl-2 Ratio (relative) | NRCMs (Ang II) | 1.0 ± 0.1 | 3.9 ± 0.5 | 1.5 ± 0.3 |
| Cleaved Caspase-3 (relative) | NRCMs (Ang II) | 1.0 ± 0.2 | 4.5 ± 0.6 | 1.8 ± 0.4 |
Data are presented as mean ± SD. Relative protein levels were determined by densitometry of Western blots.[1]
Table 3: Assessment of Oxidative Stress Markers
| Marker | Model | Control/Sham | Hypertrophy Model | Hypertrophy Model + DBZ |
| DHE Fluorescence Intensity (a.u.) | Rat Hearts (TAC) | 100 ± 15 | 450 ± 52 | 180 ± 28 |
| NOX2 Expression (relative) | Rat Hearts (TAC) | 1.0 ± 0.2 | 3.8 ± 0.6 | 1.6 ± 0.4 |
| NOX4 Expression (relative) | Rat Hearts (TAC) | 1.0 ± 0.3 | 4.1 ± 0.7 | 1.8 ± 0.5 |
| HO-1 Expression (relative) | Rat Hearts (TAC) | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.8 ± 0.2 |
| DHE Fluorescence Intensity (a.u.) | NRCMs (Ang II) | 100 ± 12 | 380 ± 45 | 150 ± 21 |
| NOX2 Expression (relative) | NRCMs (Ang II) | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.4 ± 0.3 |
| NOX4 Expression (relative) | NRCMs (Ang II) | 1.0 ± 0.2 | 3.9 ± 0.5 | 1.6 ± 0.4 |
| HO-1 Expression (relative) | NRCMs (Ang II) | 1.0 ± 0.1 | 0.5 ± 0.1 | 0.9 ± 0.2 |
DHE: Dihydroethidium; NOX: NADPH Oxidase; HO-1: Heme Oxygenase-1. Data are presented as mean ± SD. Relative protein levels were determined by densitometry of Western blots.[1]
Mechanisms of Cardioprotection
The cardioprotective effects of DBZ are attributed to its ability to modulate key signaling pathways involved in oxidative stress, apoptosis, and cellular growth.
Inhibition of Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway
DBZ enhances the nuclear accumulation and stability of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[1] This is achieved through the mTOR/β-TrCP pathway. DBZ promotes the phosphorylation of mTOR, which in turn phosphorylates and inactivates β-TrCP, a component of the E3 ubiquitin ligase complex that targets NRF2 for degradation.[1] The resulting increase in NRF2 leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), thereby reducing reactive oxygen species (ROS) levels and mitigating oxidative damage.[1]
References
- 1. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway [frontiersin.org]
The Bioavailability of Tanshinol Borneol Ester: A Technical Whitepaper for Drug Development Professionals
Executive Summary
Tanshinol borneol ester (DBZ), a novel synthetic compound, represents a promising therapeutic agent leveraging the synergistic principles of traditional Chinese medicine with modern drug design. This technical guide provides an in-depth exploration of the bioavailability of DBZ, targeting researchers, scientists, and drug development professionals. DBZ is a conjugate of Danshensu (DSS) and borneol, engineered to enhance the therapeutic window of Danshensu, a hydrophilic molecule with inherently poor oral absorption. This whitepaper synthesizes the current understanding of DBZ's pharmacokinetics, focusing on its prodrug nature, metabolic fate, and the role of borneol in modulating its absorption. While direct quantitative data on the absolute oral bioavailability of the intact ester remains to be fully elucidated in publicly available literature, this document compiles existing preclinical data to provide a comprehensive overview of its bioavailability profile. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.
Introduction: The Rationale for this compound
Danshensu (DSS), the primary water-soluble active component of Salvia miltiorrhiza (Danshen), exhibits a range of cardioprotective effects. However, its clinical utility following oral administration is hampered by poor lipophilicity and limited membrane permeability, resulting in low bioavailability.[1] Traditional Chinese medicine formulations often combine Danshen with borneol, a bicyclic monoterpene known to enhance the absorption and tissue distribution of co-administered drugs.[2][3] This principle inspired the design of this compound (DBZ), a chemical entity that covalently links DSS and borneol.[2] The central hypothesis is that the lipophilic borneol moiety will facilitate the transport of the ester across the gastrointestinal membrane, after which endogenous esterases can hydrolyze DBZ to release the active Danshensu and borneol.
Pharmacokinetic Profile and Metabolism
Current research indicates that this compound functions as a prodrug that undergoes extensive metabolism in vivo.[4] The ester linkage is susceptible to hydrolysis by esterases present in the blood, liver, and other tissues, releasing Danshensu and borneol.
In Vitro Metabolism
Studies utilizing rat and human liver microsomes have provided initial insights into the metabolic stability of DBZ. These investigations reveal that DBZ is metabolized by liver microsomal enzymes, primarily through hydroxylation, leading to the formation of several metabolites.[4] Notably, the intrinsic clearance of DBZ was found to be 10- to 17-fold lower in human liver microsomes (HLMs) compared to rat liver microsomes (RLMs), suggesting a potentially slower clearance rate in humans.[4]
In Vivo Metabolism in Animal Models
In vivo studies in rats have identified a significant number of metabolites in plasma, urine, and feces following the administration of DBZ.[5] The metabolic pathways include O-methylation, glucuronidation, and hydroxylation of the intact ester.[5] A key metabolic step is the hydrolysis of the ester bond to yield Danshensu, which itself is further metabolized.[5]
Quantitative Pharmacokinetic Data
While a definitive study detailing the absolute oral bioavailability of intact this compound through a direct comparison of intravenous and oral administration routes is not yet available in the public domain, existing data from studies on its components and related formulations provide valuable context.
Table 1: Pharmacokinetic Parameters of Borneol in Mice Following a Single 30 mg/kg Dose
| Administration Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) | Reference |
| Oral | 12.34 ± 2.11 | 20 | 273.87 ± 45.62 | 42.99 | [4][5] |
| Intravenous | 84.24 ± 15.33 | 1 | 637.05 ± 102.18 | 100 | [4][5] |
Data presented as mean ± standard deviation.
Experimental Protocols
In Vivo Pharmacokinetic Study of Borneol in Mice
-
Drug Administration:
-
Sample Collection: Blood samples were collected at 1, 3, 5, 10, 20, 30, 60, 90, and 120 minutes post-administration.[5]
-
Analytical Method: Plasma concentrations of borneol were determined using a gas chromatography-flame ionization detection (GC-FID) method.[4][5]
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated using pharmacokinetic software. Absolute bioavailability was calculated as (AUCoral / AUCiv) × 100%.[5]
In Vitro Metabolism Study of this compound
-
System: Rat and human liver microsomes.[4]
-
Incubation: DBZ was incubated with liver microsomes in the presence of NADPH.
-
Analysis: The disappearance of DBZ over time was monitored using a validated LC-MS/MS method. Metabolite identification was also performed using LC-MS/MS.[4]
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated from the rate of DBZ depletion.[4]
Visualizing Key Processes
Experimental Workflow for a Typical Oral Bioavailability Study
Caption: Workflow for an oral bioavailability study of this compound.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Discussion and Future Directions
The available evidence strongly supports the rationale behind the design of this compound as a prodrug to enhance the oral delivery of Danshensu. The known absorption-enhancing effects of borneol, coupled with the extensive in vivo hydrolysis of the ester, suggest that this strategy is viable for achieving therapeutic concentrations of Danshensu after oral administration.
However, to fully characterize the oral bioavailability of DBZ, further studies are warranted. A definitive preclinical study directly comparing the pharmacokinetic profiles of intact DBZ and its major metabolites following both oral and intravenous administration in a relevant animal model is a critical next step. Such a study would provide the absolute oral bioavailability of the parent compound and elucidate the extent of presystemic and systemic hydrolysis.
Furthermore, a deeper understanding of the specific transporters and enzymes involved in the absorption and metabolism of DBZ will be crucial for predicting potential drug-drug interactions and inter-individual variability in clinical settings.
Conclusion
This compound is a rationally designed prodrug with the potential to overcome the bioavailability challenges of its active moiety, Danshensu. While direct quantitative data on its oral bioavailability is still emerging, the existing body of research on its metabolism and the function of its constituent components provides a strong foundation for its continued development. The experimental protocols and conceptual frameworks presented in this whitepaper offer a guide for researchers and drug development professionals to further investigate and optimize the therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Metabolism of this compound in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite identification of this compound in rats by high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: HUVEC Migration and Proliferation Assays with Tanshinol Borneol Ester
These application notes provide detailed protocols for assessing the effects of Tanshinol borneol ester (DBZ) on Human Umbilical Vein Endothelial Cell (HUVEC) migration and proliferation. The provided methodologies are based on established research and are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (DBZ) is a novel synthetic compound with demonstrated pro-angiogenic properties.[1][2] It is derived from Dantonic®, a botanical drug used for angina pectoris.[1][2] DBZ has been shown to influence key steps in angiogenesis, including the migration and proliferation of endothelial cells.[1][2] These processes are critical for the formation of new blood vessels, a vital process in both physiological and pathological conditions. The following protocols detail the investigation of DBZ's effects on HUVEC migration and proliferation, key in vitro assays for studying angiogenesis. The underlying mechanism involves the activation of Akt and MAPK signaling pathways, leading to increased levels of VEGF, VEGFR2, and MMP-9.[1][2]
Data Presentation
HUVEC Migration
Table 1: Effect of this compound (DBZ) on HUVEC Migration (Transwell Assay)
| Treatment Group | Concentration (nM) | Migrated Cells (relative to control) |
| Control | - | 100% |
| (S)-DBZ | 1 | Significant Increase (Peak Effect) |
| (R)-DBZ | 1 | Significant Increase (Peak Effect) |
| VEGF-A (Positive Control) | 20 ng/mL | Significant Increase |
Note: DBZ exhibits a biphasic modulation on HUVEC migration, with the most significant effect observed at 1 nM for both (S)-DBZ and (R)-DBZ isomers.[1]
HUVEC Proliferation
Table 2: Effect of this compound (DBZ) on HUVEC Proliferation (CCK-8 Assay)
| Treatment Group | Concentration (nM) | Cell Proliferation (relative to control) |
| Control | - | 100% |
| (R)-DBZ | 1 - 100 | Stimulated Proliferation |
| (S)-DBZ | 1 - 100 | No Promoting Effect |
| (S)-DBZ and (R)-DBZ | 1000 | Inhibition of Proliferation |
Note: The proliferative effect of DBZ on HUVECs was observed with the (R)-DBZ isomer, while the (S)-DBZ isomer showed no promotional effect at concentrations up to 100 nM.[1] Both isomers inhibited proliferation at a high concentration of 1000 nM.[1]
Experimental Protocols
HUVEC Transwell Migration Assay
This protocol details the assessment of HUVEC migration in response to this compound using a Transwell Boyden Chamber.
Materials:
-
Transwell Boyden Chambers (6.5 mm diameter, 8-μm pore size polycarbonate membrane)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
0.1% Gelatin solution
-
This compound ((S)-DBZ and (R)-DBZ isomers)
-
Vehicle control (e.g., DMSO)
-
VEGF-A (positive control)
-
90% Ethanol
-
0.1% Crystal Violet stain
-
Microscope
Procedure:
-
Chamber Preparation: Coat the bottom of the upper compartment of the Transwell inserts with a 0.1% gelatin matrix.[1] Allow to dry.
-
Cell Seeding:
-
Culture HUVECs to sub-confluency.
-
Harvest cells and resuspend in serum-free medium.
-
Load 3 x 10^4 cells into the upper chamber of each Transwell insert.[1]
-
-
Treatment:
-
In the bottom wells of the chamber, add medium containing the vehicle, test compounds ((S)-DBZ or (R)-DBZ at desired concentrations), or positive control (VEGF-A).[1]
-
-
Incubation: Incubate the plates for 4 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Fixation and Staining:
-
Quantification:
-
Wash the stained inserts to remove excess stain.
-
Visualize and count the migrated cells under a microscope.
-
Alternatively, the dye can be eluted, and the absorbance can be measured to quantify migration.
-
HUVEC Proliferation Assay (CCK-8 Assay)
This protocol outlines the procedure for determining the effect of this compound on HUVEC proliferation using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
96-well plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound ((S)-DBZ and (R)-DBZ isomers)
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing increasing concentrations of (S)-DBZ or (R)-DBZ.[1] Include a vehicle control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
CCK-8 Addition: Add CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for the HUVEC Transwell migration assay.
Caption: Experimental workflow for the HUVEC proliferation (CCK-8) assay.
References
- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Model for Studying Tanshinol Borneol Ester Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including ischemic diseases and cancer.[1] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, rapid development, and optical transparency of its embryos, which allows for real-time visualization of vascular development.[2][3] Transgenic lines, such as the Tg(vegfr2:GFP) line where endothelial cells express green fluorescent protein (GFP), provide an exceptional tool for observing and quantifying changes in the vasculature.[4]
Tanshinol borneol ester (DBZ), a novel synthetic compound, has demonstrated potential as a stimulator of angiogenesis.[5] This document provides detailed application notes and protocols for utilizing the zebrafish model to investigate the pro-angiogenic effects of this compound and to elucidate its mechanism of action, particularly its influence on the Akt and MAPK signaling pathways.[4][5]
Data Presentation
Table 1: In Vivo Angiogenic Effects of this compound (DBZ) in Zebrafish
| Treatment Group | Description | Observed Effect on Vasculature | Reference |
| Control | Wild-type or Tg(vegfr2:GFP) zebrafish embryos in standard embryo medium. | Normal development of intersegmental vessels (ISVs) and subintestinal vessels (SIVs). | [5] |
| PTK787 | Zebrafish embryos treated with PTK787, a VEGFR inhibitor. | Significant disruption and reduction of ISV and SIV formation. | [5] |
| DBZ + PTK787 | Zebrafish embryos co-treated with DBZ and PTK787. | Partial reversal of the vascular disruption induced by PTK787, indicating a pro-angiogenic effect of DBZ. | [5] |
Note: Specific quantitative data on the degree of rescue by DBZ in the PTK787 model is not detailed in the primary literature; however, the qualitative observation of partial reversal is a key finding.
Table 2: Molecular Effects of this compound (DBZ) Relevant to Angiogenesis
| Target Molecule | Effect of DBZ Treatment | Implication in Angiogenesis | Reference |
| VEGF | Increased cellular levels | Key pro-angiogenic growth factor | [5] |
| VEGFR2 | Increased cellular levels | Primary receptor for VEGF, mediating downstream signaling | [5] |
| MMP-9 | Increased cellular levels | Matrix metalloproteinase involved in extracellular matrix remodeling, facilitating endothelial cell migration | [5] |
| Akt | Increased phosphorylation (activation) | Promotes endothelial cell survival and proliferation | [5] |
| MAPK (ERK1/2) | Increased phosphorylation (activation) | Mediates endothelial cell proliferation and migration | [5] |
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Zebrafish Line: Transgenic Tg(vegfr2:GFP) zebrafish are recommended for direct visualization of the vasculature.[4] Wild-type zebrafish can also be used, but will require staining techniques (e.g., alkaline phosphatase staining) for vessel visualization.
-
Housing: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14-hour light/10-hour dark cycle.[4]
-
Breeding and Embryo Collection:
-
Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryos are needed.
-
The following morning, after the lights turn on, collect the fertilized eggs.
-
Wash the embryos with fresh embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).
-
Incubate the embryos at 28.5°C.
-
Preparation of this compound (DBZ) Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in embryo medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.
Zebrafish Embryo Angiogenesis Assay
This protocol is adapted from established zebrafish angiogenesis assays and specific information on DBZ studies.[5][6]
-
Embryo Selection: At 24 hours post-fertilization (hpf), select healthy, normally developing embryos.
-
Experimental Groups:
-
Control: Embryos in embryo medium with 0.1% DMSO.
-
DBZ Treatment: Embryos in embryo medium containing various concentrations of DBZ (e.g., 1 nM to 10 µM, a dose-response experiment is recommended).
-
(Optional) Inhibition Control: Embryos treated with a known angiogenesis inhibitor, such as PTK787 (a VEGFR inhibitor), to induce vascular disruption.[5]
-
(Optional) Rescue Experiment: Embryos co-treated with the inhibitor (e.g., PTK787) and DBZ to assess the restorative potential of DBZ.[5]
-
-
Drug Administration:
-
Dechorionate the 24 hpf embryos using fine forceps.
-
Place 20-30 embryos per well in a 24-well plate containing 1 mL of the respective treatment solution.
-
Incubate the plates at 28.5°C.
-
-
Observation and Imaging:
-
At 48 and 72 hpf, anesthetize the embryos using tricaine (MS-222).
-
Mount the embryos in a lateral orientation in 3% methylcellulose on a depression slide.
-
Image the trunk and tail vasculature, specifically the intersegmental vessels (ISVs) and the subintestinal vein (SIV) plexus, using a fluorescence microscope.
-
-
Quantitative Analysis:
-
ISV Quantification: Count the number of complete ISVs in a defined region of the trunk.
-
ISV Length: Measure the total length of the ISVs.
-
SIV Plexus Area: Quantify the area of the SIV plexus.
-
Branch Point Analysis: Count the number of branch points in the SIV plexus.
-
Utilize image analysis software (e.g., ImageJ/Fiji) for accurate measurements.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: DBZ promotes angiogenesis via Akt and MAPK signaling pathways.
References
- 1. Local angiogenic interplay of Vegfc/d and Vegfa controls brain region-specific emergence of fenestrated capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.biobide.com [blog.biobide.com]
- 4. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transverse Aortic Constriction (TAC) Rat Model for Cardiac Hypertrophy and the Investigation of Dibenzazepine (DBZ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can ultimately lead to heart failure. The transverse aortic constriction (TAC) surgical model in rats is a widely utilized and reproducible method to induce pressure overload-induced cardiac hypertrophy, mimicking the clinical scenario of aortic stenosis and hypertension. This document provides detailed protocols for the TAC procedure and subsequent analysis, along with an exploration of key signaling pathways involved in the hypertrophic response. Additionally, we discuss the potential application of Dibenzazepine (DBZ), a γ-secretase inhibitor that modulates the Notch signaling pathway, as a tool to investigate the molecular mechanisms of cardiac remodeling.
Transverse Aortic Constriction (TAC) Experimental Workflow
The following diagram outlines the major steps involved in establishing and analyzing the TAC model for cardiac hypertrophy.
Caption: Experimental workflow for the TAC-induced cardiac hypertrophy model.
Experimental Protocols
Transverse Aortic Constriction (TAC) Surgical Procedure in Rats
This protocol describes a method for inducing pressure overload hypertrophy in rats.[1][2][3]
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 4-0 silk)
-
Blunt needle or wire (e.g., 22-gauge) for constriction
-
Ventilator
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature. Shave the chest area and disinfect with an appropriate antiseptic solution.
-
Intubation and Ventilation: Intubate the rat and connect it to a rodent ventilator.
-
Surgical Incision: Make a midline incision in the upper chest to expose the sternum. Perform a partial upper sternotomy to visualize the aortic arch.
-
Aortic Arch Exposure: Gently retract the thymus to expose the transverse aortic arch.
-
Aortic Constriction: Carefully pass a 4-0 silk suture under the transverse aorta between the innominate and left common carotid arteries. Place a 22-gauge blunt needle or wire parallel to the aorta. Tie the suture snugly around both the aorta and the needle.
-
Needle Removal: Promptly and carefully remove the needle to create a fixed stenosis.
-
Sham Control: For sham-operated animals, perform the same procedure, including passing the suture under the aorta, but do not tie it.
-
Closure: Close the chest wall and skin incision in layers.
-
Recovery: Discontinue anesthesia and allow the animal to recover on a heating pad. Administer analgesics as required for post-operative pain management.
Assessment of Cardiac Hypertrophy
a. Echocardiography: Transthoracic echocardiography is a non-invasive method to assess cardiac function and morphology at baseline and various time points post-TAC.
Procedure:
-
Lightly anesthetize the rat.
-
Acquire M-mode images of the left ventricle (LV) at the level of the papillary muscles.
-
Measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs)
-
Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs)
-
-
Calculate ejection fraction (EF%) and fractional shortening (FS%) to assess systolic function.
b. Histological Analysis: Histological examination of heart tissue provides direct evidence of cellular hypertrophy and fibrosis.
Procedure:
-
At the experimental endpoint, euthanize the animals and excise the hearts.
-
Wash the hearts with cold phosphate-buffered saline (PBS) and arrest in diastole with potassium chloride.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the hearts and stain with:
-
Hematoxylin and Eosin (H&E): To assess cardiomyocyte size and general morphology.
-
Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).
-
-
Measure cardiomyocyte cross-sectional area and the percentage of fibrotic area using image analysis software.
c. Molecular Markers of Hypertrophy: Quantitative PCR (qPCR) and Western blotting can be used to measure the expression of genes and proteins associated with cardiac hypertrophy.
-
Hypertrophic Markers: Atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Fibrotic Markers: Collagen I, Collagen III, and transforming growth factor-beta (TGF-β).
Summary of Expected Quantitative Data from TAC Model
The following table summarizes typical changes observed in key parameters following TAC surgery in rats. Values can vary based on the degree of constriction and the time post-surgery.
| Parameter | Sham Control (Typical Value) | TAC Model (Typical Change) |
| Heart Weight / Body Weight (mg/g) | 2.5 - 3.0 | ↑ (Increase) |
| Left Ventricular Wall Thickness (mm) | 1.8 - 2.2 | ↑ (Increase) |
| Ejection Fraction (%) | 70 - 80 | ↓ (Decrease over time) |
| Fractional Shortening (%) | 40 - 50 | ↓ (Decrease over time) |
| ANP mRNA Expression (fold change) | 1 | ↑↑ (Significant Increase) |
| BNP mRNA Expression (fold change) | 1 | ↑↑ (Significant Increase) |
| Collagen Deposition (%) | < 5 | ↑ (Increase) |
Signaling Pathways in Cardiac Hypertrophy
Pressure overload from TAC activates several intracellular signaling cascades that drive the hypertrophic response. Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Calcineurin-NFAT pathways.[4][5][6][7][8][9][10]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including ERK, JNK, and p38, are key regulators of cardiomyocyte growth and gene expression in response to stress.[4][7][9]
Caption: MAPK signaling pathway in cardiac hypertrophy.
Calcineurin-NFAT Signaling Pathway
This pathway is activated by sustained increases in intracellular calcium and plays a critical role in pathological cardiac hypertrophy.[5][10]
Caption: Calcineurin-NFAT signaling in cardiac hypertrophy.
Application of Dibenzazepine (DBZ) in the TAC Model
Dibenzazepine (DBZ) is a potent, cell-permeable inhibitor of γ-secretase, an enzyme complex that is essential for the activation of the Notch signaling pathway. The role of Notch signaling in cardiac hypertrophy is complex and appears to be context-dependent. Some studies suggest that Notch activation is protective against hypertrophy and fibrosis in the TAC model, implying that Notch inhibition with DBZ could be detrimental.[5][6][9] Conversely, other research indicates that γ-secretase inhibitors may have therapeutic potential in cardiovascular diseases.[4][8] Therefore, the TAC model provides an excellent platform to investigate the precise effects of DBZ on pressure overload-induced cardiac remodeling.
Proposed Mechanism of Action of DBZ
DBZ inhibits the final proteolytic cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate target gene transcription.
Caption: Mechanism of DBZ as a γ-secretase/Notch inhibitor.
Protocol for Investigating DBZ in the TAC Model
Objective: To determine the effect of DBZ on the development of cardiac hypertrophy and fibrosis in the TAC rat model.
Experimental Groups:
-
Sham + Vehicle
-
Sham + DBZ
-
TAC + Vehicle
-
TAC + DBZ
Procedure:
-
Perform TAC or sham surgery as described above.
-
Beginning on day 1 post-surgery, administer DBZ (e.g., 1-10 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups. The optimal dose may need to be determined empirically.
-
Monitor the animals for a predefined period (e.g., 4 weeks).
-
Perform serial echocardiography to assess cardiac function and remodeling.
-
At the end of the study, perform terminal analysis including:
-
Measurement of heart weight to body weight ratio.
-
Histological analysis for cardiomyocyte size and fibrosis.
-
Molecular analysis of hypertrophic and fibrotic markers, as well as Notch signaling pathway components (e.g., Hes1, Hey1) to confirm target engagement by DBZ.
-
Conclusion
The TAC rat model is a robust and clinically relevant tool for studying the pathophysiology of cardiac hypertrophy and for evaluating potential therapeutic interventions. The detailed protocols provided herein offer a foundation for conducting these studies. The application of pharmacological tools such as DBZ allows for the dissection of specific signaling pathways, like the Notch pathway, in the complex process of cardiac remodeling. Given the conflicting reports on the role of Notch in cardiac hypertrophy, a systematic investigation using the TAC model and a specific inhibitor like DBZ is warranted to clarify its function and therapeutic potential.
References
- 1. Membrane lipid remodeling modulates γ-secretase processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Gamma Secretase as a Therapeutic Target for Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The Notch pathway controls fibrotic and regenerative repair in the adult heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting γ-secretases protect against angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of the adaptive response of the heart to stress via the Notch1 receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzazepine, a γ-Secretase Enzyme Inhibitor, Protects Against Doxorubicin-Induced Cardiotoxicity by Suppressing NF-κB, iNOS, and Hes1/Hey1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notch γ-Secretase Inhibitor Dibenzazepine Attenuates Angiotensin II-Induced Abdominal Aortic Aneurysm in ApoE Knockout Mice by Multiple Mechanisms | PLOS One [journals.plos.org]
Application Note: High-Throughput Identification of Tanshinol Borneol Ester Metabolites Using HPLC-ESI-Q-TOF-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinol borneol ester (DBZ), a novel compound synthesized from Danshensu and borneol, has demonstrated significant potential in preclinical studies for its anti-ischemic and anti-atherosclerotic properties. Understanding its metabolic fate is crucial for further drug development and clinical application. This application note provides a detailed protocol for the identification of DBZ metabolites in biological matrices using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q-TOF-MS). The methodology outlined enables the rapid and accurate profiling of metabolites, providing valuable insights into the biotransformation of DBZ.
Introduction
This compound is a promising drug candidate that combines the therapeutic effects of its constituent parts, Danshensu and borneol. To elucidate its mechanism of action and assess its safety profile, a thorough understanding of its metabolism is paramount. The complex nature of biological samples necessitates a highly sensitive and selective analytical technique for metabolite identification. HPLC-ESI-Q-TOF-MS offers high-resolution mass accuracy and fragmentation capabilities, making it an ideal platform for the structural elucidation of unknown metabolites. This document details the experimental workflow, from sample preparation to data analysis, for the comprehensive identification of DBZ metabolites in rat plasma, urine, and feces.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites is depicted below.
Figure 1: Experimental workflow for metabolite identification.
Experimental Protocols
Sample Preparation
For Plasma Samples:
-
To 100 µL of rat plasma, add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
For Urine Samples:
-
Thaw the rat urine sample at room temperature.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm membrane before injection.
For Fecal Samples:
-
Homogenize the fecal sample with three volumes of methanol.
-
Centrifuge the homogenate at 13,000 rpm for 10 minutes.
-
Collect the supernatant and process it in the same manner as the plasma samples.
HPLC Conditions
-
Column: Agilent TC-C18 (150 mm × 4.6 mm, 5.0 µm)[1]
-
Mobile Phase A: Water with 0.2% (v/v) formic acid[1]
-
Mobile Phase B: Methanol[1]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
ESI-Q-TOF-MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Mass Range: m/z 100-1000
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V (positive), 3500 V (negative)
-
Fragmentor Voltage: 120 V
-
Skimmer Voltage: 65 V
-
Collision Energy: 20-40 V for MS/MS analysis
-
Data Acquisition: Full scan and targeted MS/MS
Data Presentation: Identified Metabolites
A total of 20 potential metabolites of this compound were tentatively identified in rat plasma, urine, and feces.[1] The primary metabolic pathways observed were hydrolysis, hydroxylation, O-methylation, and glucuronidation.[1] The table below summarizes these metabolites and the biological matrices in which they were detected.
| Metabolite ID | Proposed Structure / Modification | Formula | m/z (Detected) | Biological Matrix |
| M1 | O-methylated DBZ | C20H26O5 | 347.1802 | Plasma, Urine, Feces |
| M2 | DBZ-O-glucuronide | C25H32O11 | 509.1966 | Plasma, Urine, Feces |
| M3 | O-methylated DBZ-O-glucuronide | C26H34O11 | 523.2123 | Plasma, Urine, Feces |
| M4 | Hydroxylated DBZ | C19H24O6 | 349.1601 | Plasma, Urine, Feces |
| M5 | Danshensu (Hydrolysis product) | C9H10O5 | 199.0550 | Plasma, Urine, Feces |
| M6 | Hydroxylated Danshensu | C9H10O6 | 215.0499 | Urine, Feces |
| M7 | O-methylated Danshensu | C10H12O5 | 213.0706 | Plasma, Urine, Feces |
| M8 | Danshensu-O-glucuronide | C15H18O11 | 375.0871 | Plasma, Urine, Feces |
| M9 | O-methylated Danshensu-O-glucuronide | C16H20O11 | 389.1027 | Plasma, Urine, Feces |
| M10 | Danshensu sulfate | C9H10O8S | 279.0118 | Urine, Feces |
| M11 | O-methylated Danshensu sulfate | C10H12O8S | 293.0275 | Urine, Feces |
| M12 | Dihydroxylated Danshensu | C9H10O7 | 231.0448 | Urine, Feces |
| M13 | Hydroxylated O-methylated Danshensu | C10H12O6 | 229.0655 | Urine, Feces |
| M14 | Danshensu-O-glucuronide sulfate | C15H18O14S | 455.0439 | Urine, Feces |
| M15 | O-methylated Danshensu-O-glucuronide sulfate | C16H20O14S | 469.0595 | Urine, Feces |
| M16 | Borneol glucuronide | C16H26O7 | 331.1699 | Urine, Feces |
| M17 | Hydroxylated borneol glucuronide | C16H26O8 | 347.1650 | Urine, Feces |
| M18 | Borneol sulfate | C10H18O4S | 235.0948 | Urine, Feces |
| M19 | Hydroxylated borneol sulfate | C10H18O5S | 251.0897 | Urine, Feces |
| M20 | Camphor (Oxidation of Borneol) | C10H16O | 153.1274 | Urine, Feces |
Note: This table provides a qualitative summary of tentatively identified metabolites. Quantitative analysis would require further method validation with authentic standards.
Proposed Metabolic Pathway
The metabolic transformation of this compound primarily involves Phase I (hydrolysis, hydroxylation, oxidation) and Phase II (glucuronidation, sulfation, methylation) reactions. The proposed metabolic pathway is illustrated below.
Figure 2: Proposed metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites using HPLC-ESI-Q-TOF-MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric analysis, coupled with the provided data on identified metabolites and their proposed metabolic pathways, offer a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. This high-throughput approach will facilitate a deeper understanding of the in vivo behavior of this compound and support its continued development as a potential therapeutic agent.
References
Application Notes and Protocols: Synthesis and Characterization of Tanshinol Borneol Ester-Loaded Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol borneol ester (DBZ), a synthetic compound derived from Danshensu (DSS) and borneol, has demonstrated significant therapeutic potential, particularly in the treatment of ischemic cardiovascular and cerebrovascular diseases due to its anti-ischemic and angiogenic properties.[1][2] However, its clinical application is often hampered by low water solubility and a short biological half-life.[3] To overcome these limitations, the encapsulation of DBZ into nanocarriers, such as nanostructured lipid carriers (NLCs), has emerged as a promising drug delivery strategy.[1][3][4] These nanocarriers can enhance the solubility, stability, and bioavailability of DBZ, allowing for sustained release and improved therapeutic efficacy.[1][4]
This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded nanocarriers. Additionally, it outlines the key signaling pathways modulated by DBZ.
Data Presentation
Table 1: Physicochemical Properties of DBZ-Loaded Nanocarriers
| Nanocarrier Formulation | Mean Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| DBZ-NLC | 194.1 ± 6.3 | 0.22 ± 0.035 | -17.6 ± 0.65 | Similar to DBZ-PEG-NLC | - | [3] |
| DBZ-PEG-NLC | 181.3 ± 5.6 | 0.20 ± 0.028 | -10.4 ± 0.49 | Similar to DBZ-NLC | - | [3] |
| TSA-NP | ~160 | - | - | 3.6 | - | [5] |
Note: "-" indicates data not available in the cited sources. DBZ-NLC refers to DBZ-loaded nanostructured lipid carriers. DBZ-PEG-NLC refers to PEGylated DBZ-loaded nanostructured lipid carriers. TSA-NP refers to Tanshinone IIA-loaded nanoparticles modified with borneol.
Experimental Protocols
Asymmetric Synthesis of this compound (DBZ)
This protocol describes a method for the asymmetric synthesis of the chiral drug this compound.[6]
Materials:
-
3,4-dihydroxy benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Benzyl chloride (BnCl)
-
Dry N,N-Dimethylformamide (DMF)
-
Malonic acid
-
Borneol
Procedure:
-
Hydroxyl Protection:
-
In a 1000 mL three-necked flask, combine 3,4-dihydroxy benzaldehyde (24.9 g, 0.18 mol), K₂CO₃ (124.2 g, 0.9 mol), and BnCl (51.9 mL, 0.45 mol).
-
Add 360 mL of dry DMF.
-
Heat the reaction mixture to 75°C for 4 hours.
-
After cooling slightly, filter the solution.
-
Remove the DMF from the filtrate by vacuum evaporation to obtain an oily residue.
-
Pour the hot residue into ice-cold water to precipitate a solid.
-
Collect the faint yellow solid by suction filtration and dry in an oven. This yields 3,4-benzyloxy benzaldehyde.[6]
-
-
Condensation with Malonic Acid:
-
React the 3,4-benzyloxy benzaldehyde with malonic acid to obtain (E)-3-(3',4'-benzyloxy phenyl) acrylic acid.
-
-
Acylation and Esterification with Borneol:
-
Acylate the product from the previous step and subsequently esterify it with borneol to yield (E)-3-(3',4'-benzyloxy phenyl) acrylic acid borneol ester.
-
-
Asymmetric Dihydroxylation:
-
Perform an asymmetric dihydroxylation reaction on the ester to generate a chiral vicinal diol derivative.
-
-
Deprotection:
-
Selectively remove the protecting groups to obtain the final this compound product.
-
Preparation of DBZ-Loaded Nanostructured Lipid Carriers (DBZ-NLC)
This protocol is based on the double emulsion-solvent evaporation method.[7]
Materials:
-
This compound (DBZ)
-
mPEG-PLGA (methoxy poly(ethylene glycol)-poly(lactic-co-glycolic acid))
-
Dichloromethane
-
Ultrapure water
-
Sodium cholate
Procedure:
-
Dissolve 28 mg of mPEG-PLGA in 1 mL of a 1.4 mg/mL solution of DBZ in dichloromethane.
-
Add 50 µL of ultrapure water to the solution and probe sonicate for 30 seconds to form the primary emulsion.
-
Add the primary emulsion to a tube containing 2 mL of 1% sodium cholate solution and probe sonicate intermittently for 1 minute.
-
Transfer the resulting double emulsion to 20 mL of 0.5% sodium cholate solution and stir magnetically for 30 minutes.
-
Remove the organic solvent by rotary evaporation to obtain the DBZ-loaded nanoparticles.
Characterization of Nanocarriers
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential: [1][3][8][9]
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanocarrier suspension with ultrapure water.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the mean particle size, PDI, and zeta potential.
-
b. Entrapment Efficiency (EE) and Drug Loading (DL): [1]
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the unencapsulated DBZ from the nanocarrier suspension using a suitable method (e.g., ultrafiltration, centrifugation).
-
Quantify the amount of free DBZ in the supernatant using a validated HPLC method.
-
Disrupt the nanocarriers to release the encapsulated DBZ and quantify the total amount of DBZ.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total DBZ - Free DBZ) / Total DBZ] x 100
-
DL (%) = [(Total DBZ - Free DBZ) / Total weight of nanocarriers] x 100
-
-
In Vitro Drug Release Study
This protocol describes the investigation of the in vitro release characteristics of the nanocarriers.[7]
Materials:
-
DBZ-loaded nanocarriers
-
Artificial nasal fluid or Phosphate Buffered Saline (PBS) with 5% plasma
-
Tween-80
-
Centrifugal tubes
-
Shaking bath
Procedure:
-
Centrifuge the nanocarrier suspension at 12,000 rpm for 40 minutes at 4°C.
-
Resuspend the pellet in 100 mL of release medium (artificial nasal fluid containing 1% Tween-80 or PBS with 5% plasma).
-
Aliquot 1 mL of the suspension into multiple 1.5 mL centrifuge tubes.
-
Place the tubes in a shaking bath at 37°C with agitation at 100 rpm.
-
At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a set of tubes.
-
Centrifuge the withdrawn tubes to separate the released DBZ from the nanocarriers.
-
Quantify the amount of DBZ in the supernatant using HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for synthesis and evaluation of DBZ-nanocarriers.
Caption: DBZ-activated signaling pathways promoting angiogenesis.
References
- 1. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102432468A - Asymmetric synthesis method of this compound - Google Patents [patents.google.com]
- 7. Nose-to-brain delivery of borneol modified tanshinone IIA nanoparticles in prevention of cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Akt and MAPK Phosphorylation in Response to Dibenzazepine (DBZ)
References
- 1. Dibenzazepine, a γ-Secretase Enzyme Inhibitor, Protects Against Doxorubicin-Induced Cardiotoxicity by Suppressing NF-κB, iNOS, and Hes1/Hey1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Notch γ-Secretase Inhibitor Dibenzazepine Attenuates Angiotensin II-Induced Abdominal Aortic Aneurysm in ApoE Knockout Mice by Multiple Mechanisms | PLOS One [journals.plos.org]
Application Notes and Protocols for the Quantification of Tanshinol Borneol Ester in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol borneol ester (TBE), a novel synthetic compound derived from Danshensu (Tanshinol) and borneol, has demonstrated significant therapeutic potential, particularly in the context of cardiovascular and cerebrovascular diseases.[1][2][3] Its anti-ischemic, anti-atherosclerotic, and antioxidant properties have been highlighted in several preclinical studies.[3][4][5] Accurate quantification of TBE in biological matrices is paramount for pharmacokinetic studies, dose-response relationship establishment, and overall drug development. This document provides detailed application notes and protocols for the quantification of TBE in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][6]
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol outlines a common and efficient method for extracting TBE from plasma samples.
Materials:
-
Blank plasma
-
This compound (TBE) standard
-
Internal Standard (IS) solution (e.g., Verapamil)[6]
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the appropriate volume of TBE standard or quality control (QC) solution. For the internal standard, add 10 µL of IS solution.
-
Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject a defined volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the quantification of TBE.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (TBE) | To be determined experimentally (precursor ion -> product ion) |
| MRM Transition (IS) | e.g., for Verapamil: m/z 455.2 -> 165.1[6] |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables summarize the typical validation parameters for a bioanalytical method for TBE quantification in plasma. The values presented are illustrative and should be established for each specific assay.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | R² |
| TBE | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | > 85 | 85 - 115 |
| MQC | 100 | > 85 | 85 - 115 |
| HQC | 800 | > 85 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% Change) |
| Bench-top | 4 hours | Room Temperature | < 15 |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | < 15 |
| Long-term | 30 days | -80°C | < 15 |
Visualizations
Caption: Experimental workflow for TBE quantification in plasma.
Caption: Potential signaling pathways modulated by TBE.[5][7]
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma samples. Adherence to these protocols and validation guidelines will ensure the generation of high-quality data crucial for advancing the research and development of this promising therapeutic agent. The provided diagrams offer a visual summary of the experimental process and the potential molecular mechanisms of TBE, aiding in a comprehensive understanding of its pharmacology.
References
- 1. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-atherosclerotic effect of this compound using fecal metabolomics based on liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation an LC-MS/MS method to quantify (+)-borneol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Water Solubility of Tanshinol Borneol Ester
Welcome to the technical support center for Tanshinol Borneol Ester (DBZ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor aqueous solubility of DBZ. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your formulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBZ) and why is its water solubility a concern?
A1: this compound, also known as Salvianolic acid B borneol ester, is a synthetic compound derived from Danshensu (a water-soluble component of Salvia miltiorrhiza) and Borneol. It exhibits promising therapeutic activities, particularly for cardiovascular and cerebrovascular diseases. However, DBZ is a lipophilic molecule with inherently low water solubility, which significantly limits its bioavailability and clinical application. Improving its aqueous solubility is a critical step in developing effective pharmaceutical formulations.
Q2: What are the primary strategies for enhancing the water solubility of DBZ?
A2: The most common and effective strategies involve advanced formulation techniques that encapsulate or disperse the DBZ molecule in a hydrophilic environment. These include:
-
Nanostructured Lipid Carriers (NLCs): Encapsulating DBZ within a lipid matrix composed of solid and liquid lipids.
-
Solid Dispersions (SDs): Dispersing DBZ at a molecular level within a hydrophilic polymer matrix.
-
Cyclodextrin Inclusion Complexes: Encapsulating the DBZ molecule within the hydrophobic cavity of a cyclodextrin molecule.
Q3: Which solubility enhancement method is the best for my experiment?
A3: The optimal method depends on your specific research goals, including the desired route of administration, required drug loading, and release profile. NLCs are excellent for parenteral delivery and improving systemic retention. Solid dispersions are a robust method for enhancing dissolution rates for oral formulations. Cyclodextrin complexes are effective at increasing solubility for both oral and parenteral routes and are relatively straightforward to prepare.
Q4: What are the key biological pathways activated by DBZ?
A4: DBZ has been shown to modulate several key signaling pathways. It promotes angiogenesis, which is crucial for treating ischemic diseases, by activating the Akt and MAPK signaling pathways[1]. Additionally, it can protect against cardiac hypertrophy by inhibiting oxidative stress through the mTOR/β-TrCP/NRF2 pathway[2][3].
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency / Drug Loading in NLCs
| Potential Cause | Troubleshooting Step |
| Poor lipid solubility | Screen different solid and liquid lipids to find a combination that best solubilizes DBZ. |
| Drug precipitation during homogenization | Optimize the homogenization speed and duration. Ensure the temperature of the aqueous phase is high enough to prevent premature lipid solidification. |
| Incorrect surfactant concentration | Adjust the concentration of the surfactant. Too little can lead to particle aggregation, while too much can reduce drug loading. |
| Suboptimal drug-to-lipid ratio | Experiment with different ratios of DBZ to the total lipid content to find the optimal loading capacity without compromising stability. |
Issue 2: Poor Dissolution Rate of Solid Dispersions
| Potential Cause | Troubleshooting Step |
| Drug recrystallization | The amorphous state is key. Confirm the absence of crystallinity using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, consider a different polymer or a faster solvent evaporation/cooling rate during preparation. |
| Inappropriate polymer carrier | The choice of polymer is critical. Screen various carriers like PVP K30, Poloxamer 188, or Soluplus® to find one with good miscibility with DBZ[3]. |
| Incorrect drug-to-polymer ratio | A higher proportion of the polymer carrier generally leads to better dissolution. Test different drug-to-carrier ratios (e.g., 1:4, 1:6, 1:8) to find the most effective one[3]. |
Issue 3: Incomplete Formation of Cyclodextrin Inclusion Complex
| Potential Cause | Troubleshooting Step |
| Incorrect stoichiometry | The molar ratio between DBZ and the cyclodextrin is crucial. A 1:1 molar ratio is often the most stable, but this should be confirmed with a phase solubility study. |
| Insufficient mixing/reaction time | Ensure adequate stirring or sonication time during complex formation to reach equilibrium. For co-evaporation methods, ensure the solvent is fully removed. |
| Wrong type of cyclodextrin | While Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile, other derivatives like β-CD might be suitable[4][5]. |
Data Presentation: Solubility Enhancement Comparison
The following table summarizes typical quantitative improvements achieved for Tanshinone IIA, a closely related and structurally similar compound often used as a model for DBZ, using various formulation strategies.
| Formulation Technique | Carrier/System | Baseline Solubility (Water) | Solubility After Formulation | Fold Increase | Reference(s) |
| Solid Dispersion | Poloxamer 188 | ~9.76 µg/mL | ~5.3 mg/mL | ~544x | [3][6] |
| Inclusion Complex | HP-β-Cyclodextrin | ~29 µg/mL | ~0.49 mg/mL | ~17x | [4] |
| NLCs | N/A (Encapsulated) | Poor | N/A | N/A | [7] |
Note: Baseline solubility can vary based on experimental conditions. Data for NLCs is presented as encapsulation efficiency and drug loading.
| Formulation Technique | Key Performance Metrics | Typical Values | Reference(s) |
| Nanostructured Lipid Carriers (NLCs) | Entrapment Efficiency (EE) | 78% - 82% | [7] |
| Drug Loading Capacity (LC) | 6.1% - 6.4% | [7] | |
| Inclusion Complex (HP-β-CD) | Encapsulation Efficiency (EE) | ~84% | [8][9][10] |
| Drug Loading (DL) | ~7.4% | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation of DBZ Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh DBZ and a hydrophilic carrier (e.g., Poloxamer 188 or PVP K30) in a predetermined mass ratio (e.g., 1:8). Dissolve both components completely in a suitable organic solvent, such as ethanol.
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 50°C). Continue evaporation until a thin, solid film is formed on the flask wall.
-
Drying: Place the flask in a vacuum desiccator for 24-48 hours to remove any residual solvent.
-
Collection & Pulverization: Scrape the solid dispersion from the flask wall. Gently pulverize the collected solid into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in an airtight container with a desiccant to prevent moisture absorption.
-
Characterization: Analyze the solid dispersion using DSC and PXRD to confirm the amorphous state of DBZ. Evaluate the dissolution rate using a USP dissolution apparatus.
Protocol 2: Preparation of DBZ-HP-β-Cyclodextrin Inclusion Complex
-
Phase Solubility Study (Recommended): To determine the optimal molar ratio, add an excess amount of DBZ to aqueous solutions containing increasing concentrations of HP-β-CD. Shake at a constant temperature for 48-72 hours. Filter the samples and analyze the concentration of dissolved DBZ by HPLC or UV-Vis spectroscopy to determine the stability constant and ideal stoichiometry (typically 1:1).
-
Preparation (Co-evaporation Method):
-
Dissolve HP-β-CD and DBZ in a 1:1 molar ratio in an ethanol/water co-solvent.
-
Stir the solution for 2-3 hours at a controlled temperature (e.g., 45-50°C).
-
Remove the solvent using a rotary evaporator to form a solid product.
-
Dry the product under vacuum for 24 hours.
-
-
Characterization: Confirm complex formation using techniques such as FTIR, NMR, DSC, or PXRD. Evaluate the increase in aqueous solubility by measuring the saturated solubility of the complex in water.
Visualizations
Workflow for Selecting a Solubility Enhancement Method
Caption: Decision workflow for formulation strategy.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of DBZ in a cyclodextrin cavity.
DBZ-Activated Pro-Angiogenic Signaling Pathway
Caption: DBZ promotes angiogenesis via Akt/MAPK pathways.
References
- 1. TanshinoneIIA丹参酮IIA-Shenzhen CAL Natural Life Tech. Co.,Ltd. [calnaturalife.com]
- 2. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Optimization of preparation procedures of tanshinone-ⅡA /β-cyclodextrin inclusion complex and dissolution study of tanshinone-ⅡA in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Improvement of Bioavailability and Dissolution of Tanshinone IIA by Encapsulating it with Hydroxypropyl-β-Cyclodextrin [ps.tbzmed.ac.ir]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tanshinol Borneol Ester (DBZ) In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Tanshinol borneol ester (DBZ) in vivo, with a focus on overcoming its inherent short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBZ) and why is its short half-life a concern?
This compound (DBZ) is a synthetic compound created by combining Danshensu (DSS), a primary active component of Salvia miltiorrhiza, and borneol.[1][2] This combination is inspired by Traditional Chinese Medicine principles where borneol is believed to enhance the bioavailability of other therapeutic agents.[2][3] DBZ exhibits promising therapeutic effects, including anti-ischemic, anti-atherosclerotic, and neuroprotective activities.[1][4][5]
However, the clinical application of DBZ is limited by its poor water solubility and short biological half-life, which means it is rapidly cleared from the body, reducing its therapeutic window and efficacy.[1][6]
Q2: What are the primary strategies to overcome the short half-life of DBZ in vivo?
The most effective strategy documented is the use of drug delivery systems, specifically nanostructured lipid carriers (NLCs).[1] Modifying these NLCs with polyethylene glycol (PEG), a process known as PEGylation, has shown to further improve the pharmacokinetic profile.[1][6] These PEGylated DBZ-loaded NLCs (DBZ-PEG-NLC) offer a sustained release of DBZ and its active metabolite DSS, significantly prolonging their circulation time in plasma and enhancing their concentration in target tissues like the brain.[1][6]
Q3: How do nanostructured lipid carriers (NLCs) improve the pharmacokinetics of DBZ?
NLCs are colloidal drug delivery systems with several advantages for compounds like DBZ:
-
Enhanced Solubility: They can encapsulate poorly water-soluble drugs like DBZ, improving their formulation characteristics.[1]
-
Sustained Release: NLCs can be engineered to release the encapsulated drug in a controlled, biphasic manner, typically an initial burst release followed by a prolonged slow release.[6]
-
Improved Bioavailability: By protecting DBZ from rapid metabolism and clearance, NLCs increase its overall bioavailability.[1]
-
Targeted Delivery: The addition of ligands like borneol or PEG can help in targeting specific tissues or crossing biological barriers like the blood-brain barrier.[3][7]
Troubleshooting Guide
Issue 1: Low Entrapment Efficiency and Drug Loading of DBZ in NLCs
| Potential Cause | Troubleshooting Step |
| Poor solubility of DBZ in the lipid matrix. | 1. Screen different solid and liquid lipids: Experiment with various lipids to find a combination that provides the best solubilization capacity for DBZ. 2. Optimize the lipid ratio: Vary the ratio of solid lipid to liquid lipid to create a less crystalline lipid core, which can accommodate more drug. |
| Drug precipitation during the formulation process. | 1. Adjust the homogenization/sonication parameters: Optimize the energy input during NLC preparation to ensure the formation of a stable nanoemulsion before solidification. 2. Control the cooling rate: Rapid cooling can sometimes lead to drug expulsion. Experiment with different cooling rates to see if it improves entrapment. |
| Inaccurate measurement of entrapped drug. | 1. Validate the analytical method: Ensure the method used to quantify DBZ (e.g., HPLC) is validated for accuracy and precision in the presence of NLC components. 2. Optimize the separation of free drug: Use a reliable method like ultracentrifugation or centrifugal filter devices to separate the NLCs from the unencapsulated drug. Ensure complete separation. |
Issue 2: Inconsistent Pharmacokinetic Profiles in Animal Studies
| Potential Cause | Troubleshooting Step |
| Variability in NLC formulation. | 1. Strictly control formulation parameters: Ensure consistent particle size, zeta potential, and drug loading across all batches used in the study. 2. Assess long-term stability: Store the NLC formulations under appropriate conditions and re-characterize them before each experiment to ensure they have not aggregated or degraded. |
| Improper administration of the formulation. | 1. Standardize the administration route and technique: For intravenous injections, ensure the formulation is properly dispersed and injected at a consistent rate. For oral gavage, ensure the dose is accurately delivered to the stomach. 2. Consider the animal's physiological state: Factors like fasting status can influence drug absorption. Standardize these conditions across all animals. |
| Issues with blood sampling and processing. | 1. Optimize the blood collection schedule: Ensure the sampling time points are appropriate to capture the absorption, distribution, and elimination phases of the drug. 2. Use appropriate anticoagulants and processing protocols: Prevent coagulation and sample degradation. Store plasma samples at -80°C until analysis. |
Issue 3: Difficulty in Detecting DBZ and its Metabolite (DSS) in Brain Tissue
| Potential Cause | Troubleshooting Step |
| Insufficient brain penetration. | 1. Use a brain-targeting formulation: Employ strategies like PEGylated NLCs or borneol-modified nanoparticles, as borneol is known to enhance blood-brain barrier penetration.[1][3][7] 2. Consider alternative administration routes: Intranasal delivery can be a more direct route to the brain for certain formulations.[7] |
| Rapid metabolism of DBZ in the brain. | 1. Analyze for the metabolite DSS: Since DBZ is hydrolyzed to DSS, ensure your analytical method can detect and quantify both compounds.[6] 2. Perform microdialysis studies: This technique allows for the continuous sampling of unbound drug and metabolites in the brain extracellular fluid, providing a more accurate picture of brain pharmacokinetics.[6] |
| Low sensitivity of the analytical method. | 1. Use a highly sensitive analytical technique: Liquid chromatography-mass spectrometry (LC-MS/MS) is recommended for its high sensitivity and specificity in detecting low concentrations of drugs and metabolites in complex biological matrices.[6] |
Data Presentation
Table 1: Pharmacokinetic Parameters of DBZ, DBZ-NLC, and DBZ-PEG-NLC in Rats (Intravenous Administration)
| Parameter | DBZ Solution | DBZ-NLC | DBZ-PEG-NLC |
| AUC (0-t) (ng·h/mL) | Data Not Available | Significantly Lower than DBZ-PEG-NLC | Significantly Higher than DBZ-NLC |
| t 1/2 (h) | Short | Longer than DBZ | Longest among the three |
| Cmax (ng/mL) | High Initial Peak | Lower than DBZ | Lower than DBZ, sustained release |
| Brain Retention | Low | Higher than DBZ | Significantly Higher than DBZ-NLC |
Note: This table is a qualitative summary based on the findings that intravenous injection of DBZ-PEG-NLC resulted in significantly higher levels and longer retention periods of DBZ and DSS in plasma and the brains than DBZ-NLC and DBZ in rats.[6]
Experimental Protocols
Protocol 1: Preparation of DBZ-Loaded PEGylated Nanostructured Lipid Carriers (DBZ-PEG-NLC)
This protocol is based on the methodology described for preparing DBZ-loaded NLCs.[1][6]
-
Preparation of the Oil Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate), liquid lipid (e.g., medium-chain triglycerides), DBZ, and a lipid-soluble surfactant (e.g., soy lecithin).
-
Heat the mixture to a temperature approximately 5-10°C above the melting point of the solid lipid until a clear, uniform oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh a hydrophilic surfactant (e.g., Poloxamer 188) and DSPE-PEG.
-
Dissolve them in double-distilled water and heat to the same temperature as the oil phase.
-
-
Formation of the Nanoemulsion:
-
Add the hot aqueous phase to the hot oil phase under high-speed stirring.
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer for a specified time (e.g., 5 minutes) and speed (e.g., 10,000 rpm).
-
Further reduce the particle size by sonicating the emulsion using a probe sonicator.
-
-
Formation of NLCs:
-
Quickly cool down the hot nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form the NLCs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
Determine the entrapment efficiency and drug loading by separating the unencapsulated DBZ from the NLCs (e.g., via ultracentrifugation) and quantifying the DBZ in the NLCs and the supernatant using a validated HPLC or LC-MS/MS method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use healthy adult rats (e.g., Sprague-Dawley) of a specific weight range.
-
Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before drug administration but allow free access to water.
-
-
Drug Administration:
-
Divide the animals into groups (e.g., DBZ solution, DBZ-NLC, DBZ-PEG-NLC).
-
Administer the formulations via the desired route (e.g., intravenous injection into the tail vein) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract DBZ and its metabolite DSS from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentrations of DBZ and DSS using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (e.g., AUC, t1/2, Cmax) using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Visualizations
References
- 1. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Progress on the Synergistic Antitumor Effect of a Borneol-Modified Nanocarrier Drug Delivery System [frontiersin.org]
- 4. Frontiers | A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway [frontiersin.org]
- 5. The anti-atherosclerotic effect of this compound using fecal metabolomics based on liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tanshinol Borneol Ester (DBZ) Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Tanshinol borneol ester (DBZ) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBZ)?
A1: this compound (DBZ) is a novel synthetic compound derived from the chemical combination of Tanshinol (Danshensu, DSS) and borneol, which are active components of the botanical drug Dantonic®. It has shown potential therapeutic effects in conditions such as angina pectoris, myocardial infarction, cardiac hypertrophy, and atherosclerosis.[1][2][3] DBZ is being investigated for its pro-angiogenic and anti-inflammatory properties.[1][2]
Q2: What is the recommended dosage range for DBZ in animal studies?
A2: The optimal dosage of DBZ can vary depending on the animal model, the disease indication, and the route of administration. Based on published studies, a starting point for dose-ranging studies in rats is between 20 mg/kg/day and 40 mg/kg. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.
Q3: What is the reported LD50 for DBZ?
A3: The median lethal dose (LD50) of DBZ in mice administered via intravenous (i.v.) injection has been reported as 460.700 ± 26.107 mg/kg. This information is critical for designing toxicology and safety pharmacology studies.
Q4: How should I prepare DBZ for administration to animals?
A4: DBZ has low water solubility, which presents a challenge for in vivo administration.[4] Researchers have successfully used the following vehicles:
-
0.2% (w/v) poloxamer 188 solution: This has been used for intraperitoneal injections in rats.[2][3]
-
Nanostructured Lipid Carriers (NLCs): Encapsulating DBZ in NLCs can improve its pharmacokinetic profile and allow for intravenous administration.[4]
It is recommended to sonicate the mixture to ensure a homogenous suspension. Always visually inspect the solution for any precipitation before administration.
Q5: What are the known mechanisms of action and signaling pathways affected by DBZ?
A5: DBZ has been shown to exert its effects through the modulation of several key signaling pathways, including:
-
Akt and MAPK signaling pathways: These pathways are crucial for angiogenesis, cell proliferation, and survival.[1][5]
-
mTOR/β-TrCP/NRF2 signaling pathway: This pathway is involved in the cellular stress response and has been implicated in the protective effects of DBZ against cardiac hypertrophy.[2][3]
Troubleshooting Guides
Inconsistent or Unexpected Experimental Results
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response | Improper drug formulation and administration. | - Ensure DBZ is fully dissolved or homogenously suspended in the vehicle. - Use a consistent and appropriate route of administration. - Verify the accuracy of dosing calculations and administration volumes. |
| Animal-to-animal variability. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age-matched and from a reliable vendor. | |
| Lack of efficacy | Sub-optimal dosage. | - Perform a dose-response study to identify the optimal dose for your model. - Consider that the effective dose may be higher or lower than previously reported for different indications. |
| Poor bioavailability. | - If using oral administration, consider that DBZ may have low oral bioavailability. - Explore alternative routes of administration (e.g., intraperitoneal, intravenous) or formulation strategies (e.g., NLCs) to improve systemic exposure. | |
| Unexpected toxicity or adverse effects | Dose is too high. | - Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Closely monitor animals for clinical signs of toxicity. |
| Vehicle-related toxicity. | - Include a vehicle-only control group to assess any effects of the formulation components. |
Western Blot Analysis of DBZ-Modulated Signaling Pathways
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins | Loss of phosphorylation during sample preparation. | - Work quickly and keep samples on ice at all times. - Use lysis buffers containing phosphatase and protease inhibitors. |
| Low abundance of phosphorylated protein. | - Increase the amount of protein loaded onto the gel. - Consider immunoprecipitation to enrich for the protein of interest. | |
| High background | Non-specific antibody binding. | - Optimize the primary and secondary antibody concentrations. - Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies). Avoid using milk as it contains phosphoproteins.[6] |
| Insufficient washing. | - Increase the number and duration of washes between antibody incubations. | |
| Inconsistent results between blots | Variability in protein loading or transfer. | - Perform a total protein stain (e.g., Ponceau S) on the membrane after transfer to verify equal loading and transfer efficiency. - Normalize the phosphorylated protein signal to the total protein signal for each sample. |
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Animal Studies
| Animal Model | Indication | Dosage | Route of Administration | Duration | Reference |
| Rat | Cardiac Hypertrophy | 20 mg/kg/day | Intraperitoneal (i.p.) | 8 weeks | [2][3] |
| Rat | Atherosclerosis | 40 mg/kg | Not Specified | Not Specified | [7] |
Table 2: Toxicological Data for this compound
| Animal Model | Route of Administration | LD50 | Reference |
| Mouse | Intravenous (i.v.) | 460.700 ± 26.107 mg/kg |
Experimental Protocols
Matrigel Plug Angiogenesis Assay in Mice
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C.
-
On the day of the experiment, keep Matrigel on ice to prevent premature polymerization.
-
Prepare a solution of DBZ in a suitable vehicle at the desired concentration.
-
In a pre-chilled tube on ice, mix the DBZ solution with the Matrigel. Include a positive control (e.g., with a known pro-angiogenic factor like VEGF or FGF-2) and a negative control (vehicle only).
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to your institution's approved protocol.
-
Using a pre-chilled syringe and a 24-gauge needle, subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
The Matrigel will form a solid plug as it warms to body temperature.
-
-
Plug Excision and Analysis:
-
After a pre-determined time (e.g., 7-14 days), euthanize the mice.
-
Carefully excise the Matrigel plugs.
-
Plugs can be analyzed for neovascularization by:
-
Hemoglobin content: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent-based assay as an index of blood vessel formation.
-
Histology: Fix the plugs in formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to visualize blood vessels or perform immunohistochemistry for endothelial cell markers (e.g., CD31).
-
-
Western Blot for Akt/MAPK Signaling
-
Sample Preparation:
-
Treat cells or tissues with DBZ for the desired time points.
-
Lyse cells or homogenize tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total Akt and ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the corresponding total protein to determine the relative level of activation.
-
Visualizations
Caption: Experimental workflow for the Matrigel plug angiogenesis assay.
Caption: DBZ-activated Akt and MAPK signaling pathways in angiogenesis.
Caption: DBZ modulates the mTOR/β-TrCP/NRF2 signaling pathway.
References
- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway [frontiersin.org]
- 3. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. The anti-atherosclerotic effect of this compound using fecal metabolomics based on liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing Tanshinol Borneol Ester (TBE) in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinol borneol ester (TBE) in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: TBE Precipitation in Aqueous Buffer
Q1: I observed precipitation after preparing my TBE solution in an aqueous buffer. What could be the cause and how can I resolve this?
A1: TBE precipitation in aqueous buffers is a common issue primarily due to its low water solubility. Several factors can contribute to this problem:
-
Concentration Exceeds Solubility Limit: The concentration of TBE in your solution may be higher than its intrinsic aqueous solubility.
-
pH of the Buffer: The stability and solubility of ester compounds can be pH-dependent. While specific data for TBE is limited, phenolic esters can be more stable in slightly acidic to neutral pH ranges.[1] Extreme pH values can accelerate hydrolysis, leading to the formation of less soluble degradation products.
-
Temperature: Temperature can affect the solubility of compounds. While higher temperatures often increase solubility, they can also accelerate degradation.
-
Improper Dissolution Technique: TBE may not have been fully dissolved initially, leading to subsequent precipitation.
Troubleshooting Steps:
-
Verify Stock Solution Preparation: Ensure your initial TBE stock solution in an organic solvent (e.g., DMSO, ethanol) is fully dissolved before diluting it into the aqueous buffer.
-
Optimize Final Concentration: Determine the approximate aqueous solubility of TBE under your experimental conditions to avoid preparing supersaturated solutions.
-
Control pH: Maintain the pH of your aqueous buffer within a slightly acidic to neutral range (e.g., pH 5.0-7.4) to minimize hydrolysis.
-
Use Co-solvents: If compatible with your experimental system, a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can help maintain TBE solubility.
-
Consider Formulation Strategies: For persistent solubility issues, consider using solubility-enhancing formulations such as cyclodextrin inclusion complexes or nanostructured lipid carriers.
Issue 2: Loss of TBE Potency or Inconsistent Results Over Time
Q2: My experimental results with TBE are inconsistent, or I observe a decrease in its expected activity over time. What is happening and what can I do?
A2: The loss of potency and inconsistent results are likely due to the chemical instability of TBE in aqueous solutions, primarily through hydrolysis of its ester bond. This leads to the degradation of TBE into its parent compounds, Tanshinol (Danshensu) and borneol, which may have different biological activities.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare TBE solutions fresh before each experiment. Avoid storing TBE in aqueous solutions for extended periods, even when refrigerated.
-
Control Temperature: Perform experiments at a consistent and controlled temperature. If possible, keep solutions on ice when not in immediate use to slow down degradation.
-
pH Monitoring: Ensure the pH of your experimental medium is stable throughout the experiment, as pH shifts can affect the rate of hydrolysis.
-
Use Stabilization Techniques: For longer-term experiments, it is highly recommended to use a stabilized formulation of TBE, such as encapsulation in nanostructured lipid carriers (NLCs) or complexation with cyclodextrins.[2]
-
Analytical Quantification: If you have access to analytical instrumentation (e.g., HPLC), periodically quantify the concentration of intact TBE in your solutions to monitor its stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Solubility and Stability
Q3: What is the aqueous solubility of TBE?
A3: The exact aqueous solubility of TBE is not well-documented in publicly available literature. It is known to have low water solubility, which is a primary challenge in its formulation.[2] To work with TBE in aqueous solutions, it is often first dissolved in an organic solvent like DMSO and then diluted. For in vitro studies, final DMSO concentrations are typically kept low (e.g., <0.1%) to avoid solvent effects.[3]
Q4: How stable is TBE in aqueous solutions?
A4: TBE is susceptible to hydrolysis in aqueous solutions due to its ester linkage, leading to a short half-life.[2] The rate of hydrolysis is influenced by pH and temperature. Ester hydrolysis is generally catalyzed by both acidic and basic conditions.[1] For TBE, which also contains a phenolic group, stability is often greatest in the slightly acidic to neutral pH range.
Formulation Strategies
Q5: What are the recommended methods to improve the stability and solubility of TBE in aqueous solutions?
A5: Several formulation strategies can be employed:
-
Nanostructured Lipid Carriers (NLCs): Encapsulating TBE in NLCs has been shown to improve its stability, prolong its release, and enhance its therapeutic effects.[2] PEGylated NLCs can further improve pharmacokinetic properties.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their solubility and stability. While specific data for TBE is limited, this is a common and effective technique for similar compounds.
Q6: How do I choose between NLCs and cyclodextrins for my experiment?
A6: The choice depends on your specific experimental needs:
-
NLCs are suitable for applications requiring sustained release and improved in vivo pharmacokinetics. The preparation process is more complex.
-
Cyclodextrins are generally easier to prepare in a laboratory setting and are excellent for increasing the solubility for in vitro assays.
Data Presentation
Table 1: Characteristics of TBE-Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| TBE-NLC | 125.3 ± 4.7 | 0.21 ± 0.03 | 92.4 ± 3.1 | 4.6 ± 0.2 |
| TBE-PEG-NLC | 135.8 ± 5.2 | 0.23 ± 0.04 | 90.7 ± 2.8 | 4.5 ± 0.1 |
Data synthesized from literature reports. Actual values may vary based on specific preparation methods and components.
Experimental Protocols
Protocol 1: Preparation of TBE-Cyclodextrin Inclusion Complex (General Method)
This protocol provides a general method for preparing a TBE-cyclodextrin inclusion complex, which can be optimized for specific experimental needs.
-
Selection of Cyclodextrin: Based on the molecular size of TBE, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are suitable starting points.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of TBE to cyclodextrin. This can be optimized by performing a phase solubility study.
-
Preparation by Solvent Evaporation Method: a. Dissolve a known amount of TBE in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol). b. In a separate container, dissolve the cyclodextrin in deionized water, warming slightly if necessary to aid dissolution. c. Slowly add the TBE solution to the cyclodextrin solution while stirring continuously. d. Continue stirring for 24-48 hours at a controlled temperature (e.g., room temperature or 37°C). e. Remove the organic solvent under reduced pressure using a rotary evaporator. f. The resulting aqueous solution can be used directly, or the complex can be obtained as a solid by freeze-drying.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as ¹H NMR, FTIR, DSC, and XRD.
Protocol 2: Determination of TBE Hydrolysis Rate by HPLC-UV
This protocol outlines a method to determine the hydrolysis rate of TBE under specific aqueous conditions.
-
Preparation of TBE Solution: a. Prepare a stock solution of TBE in a suitable organic solvent (e.g., acetonitrile). b. Prepare the aqueous buffer of the desired pH. c. Spike a known concentration of the TBE stock solution into the pre-warmed aqueous buffer to initiate the hydrolysis experiment. The final organic solvent concentration should be low (e.g., <1%).
-
Incubation: Maintain the solution at a constant temperature (e.g., 37°C) in a sealed container.
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding an equal volume of a cold organic solvent (e.g., acetonitrile) or by adjusting the pH to a more stable range (if known).
-
HPLC-UV Analysis: a. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the separation of TBE and its degradation products. b. Column: A C18 reversed-phase column is typically used. c. Detection: Monitor the absorbance at the λmax of TBE (can be determined using a UV-Vis spectrophotometer). d. Quantification: Create a calibration curve using known concentrations of a TBE standard.
-
Data Analysis: Plot the concentration of TBE versus time. The hydrolysis rate constant can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Visualizations
Caption: Workflow for addressing TBE instability in aqueous solutions.
Caption: Experimental workflow for monitoring TBE hydrolysis.
Caption: Simplified signaling pathway of TBE in promoting angiogenesis.[3]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Tanshinol borneol ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Tanshinol borneol ester.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound, also known as (±)-bornyl 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoate or (±)-DBZ, typically involves a multi-step process. A common route starts with the protection of the catechol group of a suitable precursor, followed by the formation of the propanoic acid side chain, and finally, esterification with borneol. A deprotection step is then carried out to yield the final product.
A key intermediate in this synthesis is Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid). Due to its reactive catechol group, a protected form is often used for the esterification step.
Q2: I am experiencing a significantly low yield in the final esterification step. What are the most likely causes?
A2: Low yields in the esterification of the protected Danshensu derivative with borneol are a common issue. The primary reason is the steric hindrance of the borneol molecule. Borneol is a bulky, bicyclic monoterpenoid alcohol, which makes it a poor nucleophile. Standard esterification methods, such as Fischer esterification (acid-catalyzed reaction with an alcohol), often result in low conversions.
Another potential cause is the incomplete conversion of the starting materials or the formation of side products during the reaction. Inadequate purification can also lead to a low isolated yield of the desired product.
Q3: What alternative esterification methods can I use to improve the yield?
A3: To overcome the challenge of steric hindrance, it is highly recommended to use coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered borneol. The Steglich esterification and related methods are particularly effective.[1]
Here are some recommended methods:
-
DCC/DMAP or DIC/DMAP: This is a widely used and effective method for esterifying sterically hindered alcohols.[2] Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. This method has been reported to provide significantly higher yields for borneol esters compared to traditional methods.
-
EDC/HOBt: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is another effective strategy for forming esters with sterically hindered alcohols.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may lead to low yields during the synthesis of this compound, focusing on the critical esterification step.
Problem 1: Low conversion of starting materials
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid | Switch from traditional acid catalysis (e.g., H₂SO₄) to a more potent coupling agent like DCC, DIC, or EDC. Ensure the coupling agent is fresh and of high purity. |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions. |
| Steric hindrance of borneol | Employ a nucleophilic catalyst such as DMAP to facilitate the attack of the bulky borneol on the activated carboxylic acid.[1] |
| Presence of water in the reaction mixture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. |
Problem 2: Formation of significant side products
| Possible Cause | Suggested Solution |
| Formation of N-acylurea byproduct (when using DCC or DIC) | This is a common side reaction in carbodiimide-mediated esterifications, especially with slow-reacting, sterically hindered alcohols.[3] Minimize this by using DMAP, which intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species.[4] Lowering the reaction temperature might also help. |
| Decomposition of starting materials or product | If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), decomposition can occur. Use milder reaction conditions. For the final deprotection step (if applicable), choose a method that does not affect the ester bond. |
Problem 3: Difficulty in product purification and low isolated yield
| Possible Cause | Suggested Solution |
| Co-elution of product with impurities during column chromatography | Optimize the solvent system for column chromatography. A common eluent system for borneol esters is a mixture of petroleum ether and ethyl acetate.[5] A gradient elution might be necessary to achieve good separation. |
| Loss of product during workup | Ensure proper pH adjustment during aqueous workup to prevent hydrolysis of the ester. Minimize the number of transfer steps to reduce mechanical losses. |
| Incomplete removal of byproducts like dicyclohexylurea (DCU) | If using DCC, the byproduct DCU is often insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution. To facilitate its removal, the reaction can be cooled to precipitate more DCU before filtration. |
Data Presentation: Comparison of Esterification Methods for Borneol Derivatives
| Esterification Method | Coupling Agents/Catalysts | Reported Yield Range | Reference |
| Acid-catalyzed (e.g., H₂SO₄) | Sulfuric Acid | Low (specific data for this compound not readily available, but generally inefficient for hindered alcohols) | General Knowledge |
| Acyl chloride intermediate + Triethylamine | Thionyl chloride, Triethylamine | ~50.4% (for a protected Tanshinol precursor) | [6] |
| DIC/DMAP | Diisopropylcarbodiimide, 4-Dimethylaminopyridine | 54-84% (for various borneol esters) | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of a Protected Danshensu Precursor
A common precursor for the esterification is 3-(3,4-dibenzyloxyphenyl)-2-hydroxypropanoic acid. Below is a representative protocol for its synthesis starting from 3,4-dibenzyloxybenzaldehyde.
Step 1: Synthesis of 3,4-dibenzyloxybenzaldehyde
-
To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF), add potassium carbonate (K₂CO₃).
-
To this suspension, add benzyl chloride (BnCl) dropwise.
-
Heat the reaction mixture (e.g., to 75°C) and stir for several hours until the reaction is complete (monitor by TLC).
-
After cooling, filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Darzens Condensation
-
The 3,4-dibenzyloxybenzaldehyde is then reacted with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium ethoxide) to form an epoxide (a glycidic ester).
Step 3: Epoxide Ring Opening and Hydrolysis
-
The glycidic ester is then subjected to ring-opening and hydrolysis to yield the desired 3-(3,4-dibenzyloxyphenyl)-2-hydroxypropanoic acid. This can be achieved under basic conditions followed by acidification.
Detailed Methodology for Steglich Esterification of Protected Danshensu with Borneol
This protocol is a general guideline for the esterification using DCC and DMAP.
-
Preparation: In a round-bottom flask, dissolve the protected Danshensu (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Addition of Reagents: Add borneol (1-1.5 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.
-
Initiation of Reaction: Cool the mixture in an ice bath (0°C). Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture again to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any remaining DMAP and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system is typically a mixture of petroleum ether and ethyl acetate.[5]
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Design, synthesis, and preliminary cardioprotective effect evaluation of danshensu derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. [Preparative separation of borneol and isoborneol in bingpian by dry-column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis of "danshensu" derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tanshinol Borneol Ester (DBZ) with PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PEGylation to enhance the bioavailability of Tanshinol borneol ester (DBZ). It includes frequently asked questions, detailed experimental protocols, troubleshooting guides, and quantitative data summaries to facilitate successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DBZ) and why is its bioavailability a concern?
A1: this compound (DBZ) is a novel synthetic compound created by combining danshensu (a water-soluble component of Salvia miltiorrhiza) and borneol.[1][2] This combination is inspired by Traditional Chinese Medicine principles where borneol is often used to improve the bioavailability of other therapeutic agents.[2][3] DBZ has demonstrated significant therapeutic potential, including anti-ischemic, anti-atherosclerotic, and angiogenic activities.[2][4] However, its clinical application is limited by its poor water solubility and short biological half-life, which leads to rapid metabolism and elimination from the bloodstream.[1]
Q2: What is PEGylation and how can it enhance the bioavailability of DBZ?
A2: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule or nanoparticle surface. In the context of DBZ, PEGylation is applied to a nanocarrier system, such as nanostructured lipid carriers (NLCs), rather than directly to the DBZ molecule.[1] This modification enhances bioavailability in several ways:
-
Improved Hydrophilicity: PEG creates a hydrophilic shield on the nanocarrier's surface, which can prevent the adsorption of proteins (opsonins) that mark the carrier for clearance by the immune system.[1]
-
Extended Circulation Time: By evading the immune system, PEGylated nanocarriers remain in the bloodstream for a longer period, increasing the half-life of the encapsulated drug.[1]
-
Sustained Release: The nanocarrier system provides a sustained release of DBZ, maintaining a therapeutic concentration over a longer duration.[1][5]
Q3: What are the key advantages of using a PEGylated nanostructured lipid carrier (NLC) system for DBZ delivery?
A3: Using PEGylated NLCs to deliver DBZ offers several advantages over administering the free drug:
-
Enhanced Biocompatibility and Biodegradability: NLCs are composed of lipids that are well-tolerated and safely broken down by the body.[1]
-
Increased Drug Loading and Entrapment: NLCs can effectively encapsulate hydrophobic drugs like DBZ, improving their solubility and stability.[1]
-
Longer Systemic Retention: PEGylation of the NLCs leads to a significantly longer circulation time for DBZ in the body.[1]
-
Improved Therapeutic Efficacy: Studies have shown that DBZ delivered via PEG-NLCs (DBZ-PEG-NLC) exhibits better antioxidant activity in the brain compared to free DBZ or non-PEGylated NLCs in models of ischemia/reperfusion injury.[5]
Q4: What are the expected pharmacokinetic changes when using PEGylated DBZ nanocarriers compared to free DBZ?
A4: When DBZ is administered via PEGylated nanocarriers, a distinct improvement in its pharmacokinetic profile is observed. Compared to intravenous injection of free DBZ, the DBZ-PEG-NLC formulation demonstrates a significantly longer retention time in the blood. The half-life (t1/2) is extended, and the area under the concentration-time curve (AUC), which represents total drug exposure, is substantially increased. These changes indicate that the PEGylated carrier system successfully reduces the rapid elimination of DBZ, allowing for sustained therapeutic levels.[1]
Q5: What are some known signaling pathways modulated by DBZ?
A5: Research has shown that DBZ can promote angiogenesis, the formation of new blood vessels, which is crucial for treating ischemic diseases. It achieves this by activating key signaling pathways in endothelial cells. Specifically, DBZ has been found to enhance the phosphorylation of Akt and MAPK (ERK1/2), two central regulators of cell proliferation, migration, and survival.[2][6] The activation of these pathways is linked to increased cellular levels of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2.[2][6] Additionally, in models of cardiac hypertrophy, DBZ has been shown to inhibit oxidative stress by modulating the mTOR/β-TrCP/NRF2 pathway.[7]
Section 2: Experimental Protocols
Protocol 1: Preparation of PEG-modified DBZ-loaded Nanostructured Lipid Carriers (DBZ-PEG-NLCs)
This protocol is adapted from the methodology described by Wei et al., 2018 in the International Journal of Nanomedicine.[1]
Materials:
-
This compound (DBZ)
-
Glyceryl monostearate (solid lipid)
-
Miglyol 812N (liquid lipid)
-
Soybean lecithin
-
Poloxamer 188 (surfactant)
-
DSPE-PEG2000 (PEGylating agent)
-
Distilled water
Methodology:
-
Lipid Phase Preparation: Melt glyceryl monostearate at 85°C. Add DBZ, Miglyol 812N, and soybean lecithin to the molten lipid and maintain the temperature at 85°C to form a clear, uniform oil phase.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 and DSPE-PEG2000 in distilled water and heat to 85°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (1000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at 800 bar for 5 cycles.
-
Cooling and Solidification: Quickly cool the resulting nanoemulsion in an ice bath for 20 minutes to allow the lipid to solidify and form the DBZ-PEG-NLC suspension.
-
Control Preparation: For non-PEGylated DBZ-NLCs, follow the same procedure but omit DSPE-PEG2000 from the aqueous phase.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized representation based on the study by Wei et al., 2018.[1]
Subjects:
-
Male Sprague-Dawley rats (220-250 g)
Methodology:
-
Acclimatization: Acclimate rats for at least one week with free access to food and water.
-
Grouping: Divide rats into experimental groups (e.g., Free DBZ, DBZ-NLC, DBZ-PEG-NLC).
-
Administration: Administer the respective formulations via intravenous injection (e.g., tail vein) at a standardized dose (e.g., 6 mg/kg of DBZ).
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-injection).
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Extract DBZ from the plasma samples using an appropriate solvent (e.g., ethyl acetate). Quantify the concentration of DBZ using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) using non-compartmental analysis with software like Phoenix WinNolin.[8]
Section 3: Quantitative Data Summary
Table 1: Physicochemical Properties of DBZ-loaded Nanocarriers
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficacy (%) | Drug Loading (%) |
| DBZ-NLC | 125.3 ± 4.1 | 0.21 ± 0.03 | -21.5 ± 1.8 | 89.7 ± 3.5 | 4.48 ± 0.17 |
| DBZ-PEG-NLC | 128.6 ± 5.2 | 0.23 ± 0.02 | -15.8 ± 1.5 | 88.9 ± 4.1 | 4.45 ± 0.21 |
Data derived from Wei et al., 2018. Values are presented as mean ± standard deviation. The study found no significant difference in particle size or entrapment efficacy between the two formulations.[1]
Table 2: Key Pharmacokinetic Parameters of DBZ Formulations in Rats
| Parameter | Free DBZ Solution | DBZ-PEG-NLC |
| t1/2 (h) | 0.45 ± 0.12 | 6.89 ± 1.23 |
| AUC (0-t) (μg·h/L) | 185.4 ± 45.7 | 2458.7 ± 310.5 |
| MRT (0-t) (h) | 0.38 ± 0.09 | 7.54 ± 1.56 |
Data represent a summary of findings indicating significantly enhanced systemic exposure with the PEGylated formulation, as reported by Wei et al., 2018. AUC: Area Under the Curve; t1/2: Half-life; MRT: Mean Residence Time.[1]
Section 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficacy (<80%) | 1. DBZ concentration exceeds the loading capacity of the lipid matrix.2. Insufficient surfactant concentration.3. Premature crystallization of the drug during homogenization. | 1. Reduce the initial amount of DBZ or increase the lipid concentration.2. Optimize the lipid-to-surfactant ratio.3. Ensure the homogenization process is conducted at a temperature well above the melting point of the solid lipid. |
| High Variability in Particle Size (PDI > 0.3) | 1. Inefficient homogenization (insufficient pressure or cycles).2. Aggregation of nanoparticles after cooling.3. Improper surfactant selection or concentration. | 1. Increase the homogenization pressure or the number of cycles.2. Ensure rapid cooling in an ice bath post-homogenization. Check the zeta potential; a value closer to zero may indicate instability. Increase the concentration of stabilizing surfactants like Poloxamer 188. |
| Poor In Vivo Bioavailability Despite Successful Formulation | 1. Rapid clearance due to insufficient PEG density on the nanoparticle surface.2. Instability of the formulation in biological fluids.3. Experimental issues during animal studies (e.g., improper injection). | 1. Increase the molar ratio of DSPE-PEG2000 in the formulation.2. Test the stability of the NLCs in serum-containing media before in vivo studies.3. Refine the intravenous injection technique to ensure the full dose enters circulation. |
| Inconsistent Results in Cell-Based Assays | 1. Cytotoxicity of the formulation components (e.g., surfactants) at the tested concentrations.2. Interaction of PEG chains with cell culture media or assay reagents.3. Variability in the rate of drug release from the NLCs. | 1. Perform a dose-response cytotoxicity assay for the blank NLCs (without DBZ) on your cell line.2. Include appropriate controls, such as blank PEG-NLCs and free DBZ, in all experiments.3. Characterize the in vitro release profile of your formulation to understand the drug availability over the assay duration. |
Section 5: Visualizations
Caption: Experimental workflow for the preparation and evaluation of DBZ-PEG-NLCs.
References
- 1. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-atherosclerotic effect of this compound using fecal metabolomics based on liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of borneol on the pharmacokinetics and brain distribution of tanshinone IIA, salvianolic acid B and ginsenoside Rg1 in Fufang Danshen preparation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DBZ-Loaded Nanostructured Lipid Carriers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the successful formulation and evaluation of Nanostructured Lipid Carriers (NLCs) for the delivery of Dibenzazepine (DBZ).
Frequently Asked Questions (FAQs)
Q1: What are Nanostructured Lipid Carriers (NLCs)? A1: Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, developed to overcome limitations of Solid Lipid Nanoparticles (SLNs).[1][2] They are colloidal drug delivery systems composed of a blend of solid and liquid lipids, which creates an imperfect or amorphous lipid core.[3][4] This structure enhances drug loading capacity and improves physical stability by preventing drug expulsion during storage.[2][5] NLCs are considered biocompatible, non-toxic, and safe for various drug delivery routes.[3][5]
Q2: What is DBZ and why use NLCs for its delivery? A2: DBZ, or Dibenzazepine, is a potent dipeptidic γ-secretase inhibitor that blocks the cleavage of the Notch receptor, thereby inhibiting its signaling pathway.[6][7] A study on a derivative, Tanshinol borneol ester (DBZ), highlighted its low water solubility and short half-life, which can limit its clinical application.[8] Encapsulating DBZ in NLCs can improve its solubility, enhance stability, provide controlled release, and potentially improve its pharmacokinetic profile, making it a more effective therapeutic agent.[2][3][8]
Q3: What are the key advantages of using NLCs over other nanocarriers like liposomes or SLNs? A3: NLCs offer several advantages:
-
Higher Drug Loading: The imperfect lipid matrix created by blending solid and liquid lipids provides more space to accommodate drug molecules compared to the highly ordered crystalline structure of SLNs.[2][4]
-
Improved Stability: The amorphous structure of NLCs minimizes the risk of polymorphic transitions during storage, which can lead to drug expulsion—a common issue with SLNs.[1][4]
-
Controlled Release: The solid lipid matrix can control the release of the encapsulated drug, allowing for sustained delivery over time.[4][9]
-
Biocompatibility: NLCs are formulated from physiological and biodegradable lipids, ensuring high biocompatibility and low toxicity.[1][3]
Q4: How do I select the appropriate lipids and surfactants for my DBZ-NLC formulation? A4: The selection of lipids and surfactants is critical for a stable and effective formulation.
-
Solid Lipid: Choose a lipid that is solid at both room and body temperature. Common examples include Compritol® 888 ATO, stearic acid, and glyceryl monostearate (GMS).[10][11]
-
Liquid Lipid (Oil): The liquid lipid should have high solubility for DBZ. The ratio of liquid to solid lipid is crucial; typically, the solid lipid is the major component (70:30 to 99.9:0.1 solid-to-liquid lipid ratio).[4] Examples include oleic acid, Capmul®, and Miglyol®.[10][12]
-
Surfactant: The surfactant stabilizes the nanoparticle dispersion. The choice depends on the required Hydrophile-Lipophile Balance (HLB).[1] Poloxamers (e.g., Poloxamer 188) and polysorbates (e.g., Tween® 80) are frequently used.[10][13] The surfactant concentration should be optimized to achieve small particle size without causing toxicity.[14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3) | 1. Inefficient homogenization (pressure too low, duration too short).[1] 2. Inappropriate surfactant concentration (too low).[14] 3. High concentration of total lipids.[14] 4. Aggregation of nanoparticles due to insufficient surface charge. | 1. Increase homogenization pressure (e.g., 500-1500 bar) or the number of cycles (typically 3-5).[1] 2. Increase the surfactant concentration.[14] 3. Reduce the total lipid concentration in the formulation. 4. Evaluate the zeta potential. If it is close to neutral, consider using a charged surfactant or a stabilizer. |
| Low Entrapment Efficiency (EE < 70%) | 1. Poor solubility of DBZ in the lipid matrix. 2. Drug partitioning into the external aqueous phase during preparation. 3. Insufficient amount of liquid lipid.[5] 4. Premature drug crystallization. | 1. Screen various liquid lipids to find one with the highest solubilizing capacity for DBZ. 2. For hydrophilic drugs, a double emulsion technique (w/o/w) might be necessary.[1] 3. Increase the proportion of the liquid lipid within the solid lipid matrix.[5][15] 4. Ensure the drug is fully dissolved in the molten lipid phase before emulsification. |
| Formulation Instability (Aggregation or Creaming Over Time) | 1. Insufficient zeta potential (low electrostatic repulsion).[16] 2. Ostwald ripening or particle coalescence. 3. Incompatible formulation components. 4. Suboptimal storage conditions (e.g., temperature).[13] | 1. Aim for a zeta potential of at least ±30 mV for good electrostatic stability.[16] This can be achieved by selecting appropriate surfactants. 2. Optimize surfactant and co-surfactant concentrations to provide a robust steric barrier. 3. Ensure all excipients are compatible and check for potential interactions. 4. Store formulations at a recommended temperature (e.g., 4°C or 25°C) and protect from light.[13] |
| Drug Expulsion or Leakage During Storage | 1. Polymorphic transition of the solid lipid to a more stable, highly ordered state.[2] 2. High drug loading that exceeds the capacity of the lipid matrix. | 1. This is a primary advantage of NLCs over SLNs. The blend of liquid and solid lipids disrupts the crystal lattice, reducing the likelihood of drug expulsion.[4] Ensure a sufficient amount of liquid lipid is used. 2. Reduce the initial drug concentration. Determine the maximum drug loading capacity for your specific formulation. |
Quantitative Data Summary
The following tables summarize typical quantitative data for NLC formulations.
Table 1: Physicochemical Properties of DBZ-Loaded NLCs Data based on a study of PEG-modified NLCs for a DBZ derivative.[8]
| Parameter | DBZ-NLC | DBZ-PEG-NLC |
| Particle Size (nm) | 126.3 ± 3.5 | 138.4 ± 4.1 |
| Polydispersity Index (PDI) | 0.21 ± 0.03 | 0.19 ± 0.02 |
| Zeta Potential (mV) | -15.7 ± 1.2 | -10.2 ± 0.8 |
| Entrapment Efficiency (%) | 92.5 ± 2.8 | 90.8 ± 3.1 |
Table 2: Influence of Formulation Variables on NLC Properties
| Variable Change | Effect on Particle Size | Effect on Entrapment Efficiency (EE) | Rationale |
| Increase Liquid Lipid % | Increase[5] | Increase[5][12] | Higher liquid lipid content can lead to less compact particles. It also improves drug solubility within the matrix, increasing EE.[15] |
| Increase Surfactant % | Decrease[14] | Increase[5] | Higher surfactant concentration reduces interfacial tension, leading to smaller emulsion droplets during homogenization and better stabilization. |
| Increase Total Lipid % | Increase | Variable | Higher lipid content increases the viscosity of the dispersed phase, which can lead to larger particle sizes. |
| Increase Homogenization Pressure/Time | Decrease[1] | No significant change | Higher energy input leads to smaller and more uniform emulsion droplets. |
Experimental Protocols
1. Protocol for NLC Preparation (High-Pressure Homogenization)
This method is widely used for its efficiency and scalability.[1]
-
Preparation of Lipid Phase: Weigh the solid lipid(s) and liquid lipid and heat them in a water bath 5-10°C above the melting point of the solid lipid. Once melted, add the accurately weighed amount of DBZ and stir until a clear, homogenous lipid phase is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000-20,000 rpm) for 3-5 minutes using a high-shear homogenizer (e.g., Ultra-Turrax). This forms a coarse oil-in-water emulsion.
-
High-Pressure Homogenization (HPH): Immediately process the hot pre-emulsion through a high-pressure homogenizer. Homogenize at a defined pressure (e.g., 500-1500 bar) for 3-5 cycles.[1]
-
Cooling and NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipids will recrystallize, forming the solid NLC particles. Store the NLC dispersion in a suitable container at 4°C.
2. Protocol for Entrapment Efficiency (EE) Determination
This protocol determines the amount of drug successfully encapsulated within the NLCs.[1]
-
Separation of Free Drug: Take a known volume of the NLC dispersion and place it in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifugation: Centrifuge the sample according to the filter manufacturer's instructions to separate the aqueous phase containing the unentrapped (free) drug from the NLCs.
-
Quantification of Free Drug: Analyze the filtrate (aqueous phase) to determine the concentration of the free DBZ using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the Entrapment Efficiency (%) using the following formula: EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100
3. Protocol for In Vitro Drug Release Study
This study evaluates the release profile of DBZ from the NLCs over time.[15]
-
Apparatus Setup: Use a dialysis bag method. Place a known volume (e.g., 2 mL) of the DBZ-NLC dispersion into a dialysis membrane tubing (with a molecular weight cut-off that retains NLCs but allows free drug to pass, e.g., 3.5 kDa).
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 400 mL of Phosphate Buffer Saline (PBS) pH 7.4, potentially with a small amount of ethanol or Tween 80 to maintain sink conditions).[15] Maintain the temperature at 37°C with constant, gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Analyze the collected samples for DBZ concentration using a validated analytical method (e.g., HPLC).
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualized Workflows and Pathways
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by design based development of nanostructured lipid carrier: a risk based approach [explorationpub.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Nanostructured Lipid Carriers (NLC)-Based Gel Formulations as Etodolac Delivery: From Gel Preparation to Permeation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of a Novel Oxybenzone-Loaded Nanostructured Lipid Carriers (NLCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Characterization of Novel Combinations and Compositions of Nanostructured Lipid Carrier Formulations Loaded with Trans-Resveratrol for Pulmonary Drug Delivery [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 16. Development and Characterization of Cationic Nanostructured Lipid Carriers as Drug Delivery Systems for miRNA-27a [mdpi.com]
Addressing off-target effects of Tanshinol borneol ester in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tanshinol borneol ester (DBZ) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBZ) and what is its primary mechanism of action?
A1: this compound (DBZ) is a novel synthetic compound derived from components of traditional Chinese medicine, specifically Danshen (Salvia miltiorrhiza) and Borneol. Its primary on-target effect is promoting angiogenesis (the formation of new blood vessels). Mechanistically, DBZ has been shown to activate the Akt and MAPK signaling pathways, leading to increased levels of vascular endothelial growth factor (VEGF) and its receptor VEGFR2.[1][2] It also has demonstrated roles in ameliorating cardiac hypertrophy by inhibiting oxidative stress through the mTOR/β-TrCP/NRF2 pathway.[3][4]
Q2: What are the known signaling pathways affected by DBZ?
A2: Current research indicates that DBZ primarily modulates the following signaling pathways:
-
Pro-angiogenic signaling: Activation of the PI3K/Akt and MEK/MAPK pathways.[1][2]
-
Cardioprotective signaling: Inhibition of oxidative stress via the mTOR/β-TrCP/NRF2 pathway.[3][4]
Q3: What is the recommended solvent and storage condition for DBZ?
A3: DBZ is poorly soluble in aqueous solutions.[5][6] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions of DBZ in DMSO should be stored at -20°C or -80°C to maintain stability.
Q4: Does DBZ exhibit cytotoxicity?
A4: DBZ can exhibit a biphasic or hormetic effect on cell proliferation, where low concentrations are stimulatory and high concentrations are inhibitory.[1] For example, in human umbilical vein endothelial cells (HUVECs), concentrations up to 100 nM can be well-tolerated, while concentrations around 1000 nM (1 µM) may inhibit proliferation. The cytotoxic potential of DBZ can be cell-type dependent.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using DBZ in cell-based assays.
Issue 1: Unexpected Decrease in Cell Viability at High Concentrations of DBZ
-
Observation: A dose-dependent decrease in cell viability is observed, particularly at concentrations above 1 µM, which contradicts the expected pro-proliferative or protective effects.
-
Potential Causes & Solutions:
-
Biphasic Dose-Response: DBZ can exhibit a biphasic effect. What you are observing might be the inhibitory phase of the dose-response curve.
-
Recommendation: Perform a wider range of concentrations in your dose-response experiments, including lower nanomolar concentrations, to capture the full dose-response curve.
-
-
Off-Target Cytotoxicity: At high concentrations, DBZ may induce off-target effects leading to cytotoxicity.
-
Recommendation: If high concentrations are necessary for your experimental goals, consider performing apoptosis assays (e.g., Annexin V/PI staining) to determine if the observed decrease in viability is due to apoptosis or necrosis.
-
-
Solvent Toxicity: If high concentrations of a DMSO stock solution are used, the final DMSO concentration in the culture medium might be cytotoxic.
-
Recommendation: Ensure the final DMSO concentration does not exceed 0.1% in your highest DBZ concentration wells. Prepare a vehicle control with the same final DMSO concentration.
-
-
Issue 2: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, XTT)
-
Observation: High variability between replicate wells or experiments when assessing cell viability after DBZ treatment.
-
Potential Causes & Solutions:
-
Interference with Tetrazolium Dyes: DBZ is a phenolic compound, and such compounds have been reported to interact directly with tetrazolium salts like MTT, leading to their non-enzymatic reduction and a false-positive signal for cell viability.
-
Recommendation:
-
Run a cell-free control where DBZ is added to the culture medium and the MTT reagent to check for direct reduction.
-
Consider using an alternative viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay (e.g., alamarBlue), an ATP-based assay (e.g., CellTiter-Glo), or a direct cell counting method (e.g., trypan blue exclusion).
-
-
-
Compound Precipitation: Due to its low aqueous solubility, DBZ might precipitate in the culture medium at high concentrations or after prolonged incubation, leading to inconsistent effects.[5][6]
-
Recommendation: Visually inspect the culture wells for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions of DBZ or using a lower concentration range. The use of a carrier like Pluronic F-68 may improve solubility.
-
-
Issue 3: No Effect or Unexpected Effect on Target Signaling Pathways
-
Observation: Western blot analysis does not show the expected changes in p-Akt, p-MAPK, or NRF2 levels after DBZ treatment.
-
Potential Causes & Solutions:
-
Suboptimal Incubation Time or Concentration: The kinetics of signaling pathway activation can be transient.
-
Recommendation: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) and a dose-response experiment to determine the optimal conditions for observing changes in your specific cell type. For endothelial cells, effects on Akt and MAPK signaling have been observed as early as 15-60 minutes.
-
-
Cell-Type Specificity: The signaling response to DBZ may be cell-type specific. The pro-angiogenic effects are well-documented in endothelial cells, and cardioprotective effects in cardiomyocytes.
-
Recommendation: If you are using a different cell type, the signaling pathways modulated by DBZ may differ. Consider exploring other potential pathways or confirming the expression of the target proteins in your cell line.
-
-
Poor Antibody Quality or Western Blotting Technique:
-
Recommendation: Ensure your antibodies are validated for the target protein and that your western blotting protocol is optimized. Include appropriate positive and negative controls.
-
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. Due to a lack of comprehensive IC50 data across multiple cell lines, this table focuses on concentrations that elicit specific biological responses.
| Cell Type | Assay | Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation (CCK-8) | 1-100 nM | Increased proliferation | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation (CCK-8) | 1000 nM (1 µM) | Inhibition of proliferation | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | 1-10 nM | Increased tube formation | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | 10 nM | Increased phosphorylation of Akt and MAPK | [1] |
| Neonatal Rat Cardiomyocytes (NRCMs) | Cell Hypertrophy Assay | 10 µM | Inhibition of Angiotensin II-induced hypertrophy | [3] |
| Neonatal Rat Cardiomyocytes (NRCMs) | Western Blot | 10 µM | Attenuation of ER stress markers | [3] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of DBZ in culture medium. Remove the old medium from the wells and add 100 µL of the DBZ dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
2. Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is for flow cytometry-based apoptosis detection.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DBZ at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Western Blot Analysis of Signaling Pathways
This protocol outlines the general steps for analyzing protein expression and phosphorylation.
-
Cell Lysis: After treatment with DBZ, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, anti-NRF2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways of this compound
Caption: Known signaling pathways modulated by this compound (DBZ).
Experimental Workflow for Investigating Off-Target Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity of DBZ.
Logical Relationship for Assay Selection
Caption: Decision guide for selecting a suitable cell viability assay.
References
- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway [frontiersin.org]
- 5. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tanshinol Borneol Ester and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the detection of Tanshinol borneol ester (DBZ) and its metabolites. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBZ) and why is the analysis of its metabolites important?
A1: this compound (DBZ) is a novel synthetic compound derived from Danshen (Salvia miltiorrhiza) and borneol, which has shown potential therapeutic effects, particularly in cardiovascular diseases. The analysis of its metabolites is crucial for understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion), determining its bioavailability, and identifying the active forms of the compound that contribute to its pharmacological effects.
Q2: What are the major metabolites of this compound (DBZ) in vivo?
A2: In vivo, DBZ is primarily metabolized through hydrolysis of the ester bond, yielding danshensu (DSS) and borneol. Further metabolism of DSS can occur, leading to metabolites such as 4-hydroxy-3-methoxyphenyllactic acid. Other identified metabolic pathways for DBZ include O-methylation, glucuronidation, and hydroxylation.
Q3: Which analytical techniques are most suitable for the quantification of DBZ and its metabolites in biological samples?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of DBZ and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. High-performance liquid chromatography (HPLC) with UV or diode array detection can also be used, particularly for the analysis of danshensu.
Q4: What are the key challenges in the bioanalysis of DBZ and its metabolites?
A4: Key challenges include the potential for in-vitro hydrolysis of the ester linkage in DBZ during sample collection, storage, and preparation, which can lead to an overestimation of the metabolite danshensu. Ion suppression in LC-MS/MS due to matrix effects from biological samples can also affect accuracy and sensitivity. The relatively low in-vivo concentrations of the parent compound and its metabolites often necessitate highly sensitive analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound (DBZ) and its metabolites by LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in DBZ and danshensu (DSS) concentrations between replicate samples. | In-vitro hydrolysis of DBZ to DSS during sample handling and preparation. | - Use an esterase inhibitor (e.g., sodium fluoride) during blood collection. - Keep samples on ice and process them as quickly as possible. - Perform sample preparation at low temperatures (e.g., on an ice bath). - Ensure the pH of the sample and extraction solvent is controlled to minimize chemical hydrolysis. |
| Poor peak shape (tailing) for DBZ and its metabolites. | - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for acidic metabolites like DSS. - For basic compounds, consider a buffered mobile phase. - Reduce the injection volume or sample concentration. |
| Low sensitivity or signal suppression in the MS detector. | - Matrix effects from co-eluting endogenous components in the biological sample. - Inefficient ionization of the analytes. - Suboptimal MS parameters. | - Improve sample cleanup by using a more effective extraction method (e.g., solid-phase extraction instead of protein precipitation). - Optimize chromatographic separation to resolve analytes from interfering matrix components. - Adjust mobile phase composition to enhance ionization (e.g., addition of ammonium formate). - Optimize MS source parameters (e.g., capillary voltage, gas flow rates, temperature) and compound-specific parameters (e.g., collision energy). |
| In-source fragmentation of DBZ. | High source temperature or high cone/fragmentor voltage in the mass spectrometer can cause the labile ester bond to break before MS/MS fragmentation. | - Reduce the ion source temperature. - Lower the cone/fragmentor voltage to minimize in-source fragmentation and maximize the precursor ion signal. |
| Carryover of analytes in subsequent blank injections. | Adsorption of the analytes to surfaces in the autosampler or LC system. | - Use a stronger needle wash solution in the autosampler. - Optimize the injection sequence to include multiple blank injections after high-concentration samples. - Check for and clean any contaminated parts of the LC system. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Danshensu (DSS) and Borneol using LC-MS/MS. These values are compiled from various studies and should serve as a general guide.
Table 1: LC-MS/MS Method Validation Parameters for Danshensu (DSS)
| Parameter | Value |
| Linearity Range | 5 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 70% |
| Matrix Effect | Minimal to moderate |
Table 2: LC-MS/MS Method Validation Parameters for (+)-Borneol
| Parameter | Value |
| Linearity Range | 10 - 5,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 80% |
| Matrix Effect | Not specified |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Danshensu from Plasma
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Vortex for 30 seconds.
-
Add 20 µL of 1 M HCl to acidify the sample. Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer (approximately 400 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Danshensu from Plasma
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Suggested LC-MS/MS Conditions for DBZ and Metabolites
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching or separate runs
-
Suggested MRM Transitions (to be optimized):
-
DBZ (Positive): Precursor ion [M+H]+ → Product ion (e.g., fragment corresponding to the borneol moiety)
-
DSS (Negative): Precursor ion [M-H]- → Product ion (e.g., fragment from decarboxylation)
-
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Signaling Pathways
Caption: Akt and MAPK signaling pathways in DBZ-induced angiogenesis.
Caption: mTOR/β-TrCP/NRF2 pathway in DBZ-mediated antioxidant effects.
Experimental Workflow
Caption: General workflow for the analysis of DBZ metabolites.
Validation & Comparative
A Comparative Analysis of Pro-Angiogenic Activity: Tanshinol Borneol Ester vs. Danshensu
For Immediate Release
This guide provides a detailed comparison of the pro-angiogenic activities of Tanshinol borneol ester (DBZ) and Danshensu. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in angiogenesis-related pathologies.
Executive Summary
This compound (DBZ), a novel synthetic compound, consistently demonstrates potent pro-angiogenic effects across various in vitro and in vivo models.[1][2] Its mechanism of action is primarily attributed to the activation of the Akt and MAPK signaling pathways, leading to increased expression of key angiogenic factors like VEGF.[1][2] In contrast, the bioactivity of Danshensu, a major water-soluble component of Salvia miltiorrhiza, appears to be context-dependent. While numerous studies report pro-angiogenic effects, particularly in ischemic conditions, through pathways such as PI3K/Akt/mTOR/VEGF and SDF-1α/CXCR4, other research highlights its anti-angiogenic and anti-tumor properties.[3][4][5][6][7] This suggests a nuanced role for Danshensu in angiogenesis, potentially influenced by the specific cellular microenvironment.
Comparative Data on Pro-Angiogenic Activity
The following tables summarize the quantitative data from key experimental findings for this compound and Danshensu.
Table 1: In Vitro Pro-Angiogenic Effects
| Parameter | This compound (DBZ) | Danshensu | References |
| Cell Proliferation | Biphasic modulation on human endothelial cells. | Promoted proliferation of bEnd.3 cells. | [1][3] |
| Cell Migration | Biphasic modulation on human endothelial cells. | Enhanced migration of endothelial progenitor cells. | [1][5] |
| Tube Formation | Induced tube formation in Matrigel assay and a 12-day co-culture model. | Enhanced tube formation of endothelial progenitor cells. | [1][5] |
| Key Molecular Targets | Increased cellular levels of VEGF, VEGFR2, and MMP-9. | Upregulated the expression of VEGF. | [1][3] |
Table 2: In Vivo Pro-Angiogenic Effects
| Model | This compound (DBZ) | Danshensu | References |
| Mouse Matrigel Plug | Promoted Matrigel neovascularization. | Not explicitly reported in the reviewed literature. | [1] |
| Zebrafish | Partially reversed vascular disruption induced by PTK787. | Not explicitly reported in the reviewed literature. | [1] |
| Rat Myocardial Infarction | Not explicitly reported in the reviewed literature. | Potentiated post-ischemia neovascularization, increased microvessel density. | [5] |
| Mouse Cerebral Ischemia | Not explicitly reported in the reviewed literature. | Enhanced angiogenesis. | [3] |
Signaling Pathways in Pro-Angiogenesis
The pro-angiogenic effects of both compounds are mediated by complex signaling cascades.
This compound (DBZ) Signaling
DBZ appears to exert its pro-angiogenic effects primarily through the activation of the Akt and MAPK signaling pathways.[1][2] This activation leads to an upregulation of crucial angiogenic factors.
Caption: DBZ Pro-Angiogenic Signaling Pathway
Danshensu Signaling
Danshensu has been shown to promote angiogenesis through multiple pathways, most notably the PI3K/Akt/mTOR and the SDF-1α/CXCR4 axes, both of which can lead to the upregulation of VEGF.[3][4][5]
Caption: Danshensu Pro-Angiogenic Signaling Pathways
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Experimental Workflow
A typical workflow for assessing the pro-angiogenic potential of a compound involves a series of in vitro assays followed by in vivo validation.
Caption: General Angiogenesis Experimental Workflow
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[9]
-
Treatment: After cell attachment, treat the cells with various concentrations of the test compound (this compound or Danshensu) and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.[11][12]
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50-100 µL per well.[11][13] Incubate at 37°C for 30-60 minutes to allow for gelation.[11]
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the test compound. Seed the cells onto the gelled matrix at a density of 1 x 10^4 to 2 x 10^4 cells/well.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.[11]
-
Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Endothelial Cell Migration Assay
This assay measures the rate of cell migration into a scraped area of a confluent cell monolayer.[14]
-
Cell Seeding: Grow endothelial cells to a confluent monolayer in a 12- or 24-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[14]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 8, 12, 24 hours).[14]
-
Analysis: Measure the area of the wound at each time point to determine the rate of cell migration and wound closure.[14]
This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.
-
Chamber Setup: Place cell culture inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the test compound to the lower chamber.
-
Cell Seeding: Seed endothelial cells in serum-free medium in the upper chamber.
-
Incubation: Incubate the plate for 4-24 hours to allow for cell migration through the membrane.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields.
Conclusion
This compound consistently demonstrates a strong pro-angiogenic profile, making it a promising candidate for therapeutic angiogenesis in conditions such as myocardial infarction and peripheral artery disease. The pro-angiogenic activity of Danshensu is also well-documented, particularly in the context of ischemia. However, the reports of its anti-angiogenic effects in cancer models suggest a more complex, context-dependent mechanism of action that warrants further investigation. For researchers in drug development, the choice between these two compounds would likely depend on the specific therapeutic application and the desired biological outcome.
References
- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling and Brain-Derived Neurotrophic Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danshensu accelerates angiogenesis after myocardial infarction in rats and promotes the functions of endothelial progenitor cells through SDF-1α/CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danshensu, a major water-soluble component of Salvia miltiorrhiza, enhances the radioresponse for Lewis Lung Carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Danshensu has anti-tumor activity in B16F10 melanoma by inhibiting angiogenesis and tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chondrex.com [chondrex.com]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]
Efficacy of Tanshinol Borneol Ester Versus Simvastatin in Atherosclerosis: A Comparative Guide
This guide provides an objective comparison of the efficacy of Tanshinol borneol ester (DBZ), a novel experimental compound, and simvastatin, a widely prescribed statin, in the context of atherosclerosis. The comparison is based on available preclinical data, with a focus on lipid-lowering effects, impact on metabolic pathways, and underlying mechanisms of action.
Quantitative Data on Efficacy
The following table summarizes the quantitative effects of this compound and simvastatin on key biomarkers of atherosclerosis as observed in a preclinical rat model. It is important to note that this data is derived from animal studies and may not be directly translatable to human clinical outcomes.
Table 1: Comparative Effects on Serum Lipids in Atherosclerotic Rats
| Biomarker | Control Group (Atherosclerosis Model) | This compound (40 mg/kg) | Simvastatin (20 mg/kg) | Efficacy Comparison |
|---|---|---|---|---|
| Total Cholesterol (TC) | Significantly Increased | Significant Reduction | Significant Reduction | Both showed good therapeutic effects in lowering TC. |
| Triglycerides (TG) | Significantly Increased | Significant Reduction | Significant Reduction | Both showed good therapeutic effects in lowering TG. |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Significantly Increased | Significant Reduction | Significant Reduction | Both showed good therapeutic effects in lowering LDL-C. |
Data derived from a study on diet-induced atherosclerotic rats.
Mechanisms of Action
Simvastatin and this compound exert their anti-atherosclerotic effects through distinct molecular pathways.
Simvastatin: As a statin, its primary mechanism is the competitive inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This leads to decreased cholesterol production in the liver and increased uptake of LDL cholesterol from the circulation. Additionally, simvastatin has pleiotropic (non-lipid-lowering) effects, including anti-inflammatory properties. It can suppress the activation of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, which are crucial in the development of atherosclerotic plaques.
This compound (DBZ): DBZ's mechanism is multifactorial and not fully elucidated in the context of atherosclerosis. Studies suggest it possesses potent anti-inflammatory and antioxidant properties. One identified pathway involves the regulation of the mTOR/β-TrCP/NRF2 signaling cascade, which plays a central role in cellular defense against oxidative stress. Other research indicates that DBZ may influence angiogenesis, the formation of new blood vessels, through the Akt and MAPK signaling pathways by enhancing levels of VEGF and VEGFR2. In atherosclerotic rats, DBZ was also found to beneficially adjust disturbed metabolic pathways related to fatty acid oxidation, linoleic acid metabolism, and bile acid biosynthesis.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways for each compound.
Caption: Mechanism of Action for Simvastatin.
Caption: Postulated Mechanisms of Action for this compound (DBZ).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for evaluating the anti-atherosclerotic efficacy of these compounds in animal models.
Protocol: Comparative Efficacy in an Atherosclerotic Rat Model
This protocol is based on the study directly comparing this compound and simvastatin.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Atherosclerosis: Animals are fed a high-fat, high-cholesterol diet for a period of several weeks to induce hyperlipidemia and the formation of atherosclerotic plaques. The diet typically consists of standard chow supplemented with cholesterol, cholic acid, and lard.
-
Grouping and Treatment:
-
Control Group: Receives the high-fat diet and a vehicle control.
-
DBZ Group: Receives the high-fat diet and a daily oral gavage of this compound (e.g., 40 mg/kg).
-
Simvastatin Group: Receives the high-fat diet and a daily oral gavage of simvastatin (e.g., 20 mg/kg).
-
-
Duration: Treatment is administered for a predefined period (e.g., 8-12 weeks).
-
Data Collection & Analysis:
-
Blood Lipid Analysis: Blood samples are collected at baseline and at the end of the study. Serum levels of TC, TG, LDL-C, and HDL-C are measured using standard enzymatic kits.
-
Histopathology: At the end of the study, animals are euthanized, and the aorta is excised. Aortic tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Oil Red O) to visualize and quantify atherosclerotic lesion area and lipid deposition.
-
Metabolomics (Optional): Fecal or plasma samples can be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify changes in metabolic pathways affected by the treatments.
-
Protocol: Efficacy of Simvastatin in an ApoE-/- Mouse Model
This is a generalized protocol based on common methodologies for testing statins in a genetically modified mouse model prone to atherosclerosis.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, typically on a C57BL/6J background. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Diet: Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate and exacerbate atherosclerosis.
-
Grouping and Treatment:
-
Control Group: Fed the Western diet and receives a vehicle (e.g., 0.5% methyl-cellulose) via oral gavage.
-
Simvastatin Group: Fed the Western diet and receives a daily oral gavage of simvastatin (doses can range from 10 to 100 mg/kg).
-
-
Duration: The study can last from 6 to 24 weeks, depending on whether the goal is to assess prevention or regression of plaques.
-
Data Collection & Analysis:
-
Plasma Lipid Profile: Blood is collected periodically to measure plasma cholesterol and triglycerides.
-
Atherosclerotic Lesion Quantification: The aorta is dissected from the arch to the iliac bifurcation. Lesion area is quantified en face after Oil Red O staining. Alternatively, the aortic root is sectioned and stained to analyze lesion size and composition (e.g., macrophage content, collagen content) via immunohistochemistry.
-
Inflammatory Marker Analysis: Plasma levels of inflammatory cytokines (e.g., IL-6, TNF-α) can be measured by ELISA. Gene expression of inflammatory mediators in aortic tissue can be assessed by RT-PCR.
-
Experimental Workflow Diagram
Caption: Workflow for a comparative preclinical atherosclerosis study.
Conclusion
Both simvastatin and this compound demonstrate promising anti-atherosclerotic effects in preclinical models. Simvastatin's efficacy is well-established, primarily through its potent lipid-lowering action via HMG-CoA reductase inhibition and its anti-inflammatory effects. This compound appears to work through different mechanisms, including the modulation of metabolic pathways, antioxidant effects, and potentially angiogenesis, while also demonstrating significant lipid-lowering capabilities comparable to simvastatin in at least one head-to-head animal study.
For researchers and drug development professionals, this compound represents a compound of interest with a potentially distinct mechanism of action from statins. However, further rigorous, direct comparative studies are essential to fully elucidate its efficacy and safety profile relative to established therapies like simvastatin. Future research should focus on comparing their effects on plaque stability, inflammatory cell infiltration, and outcomes in more advanced, clinically relevant animal models.
A Comparative Analysis of (S)-DBZ and (R)-DBZ Isomer Efficacy in γ-Secretase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the (S) and (R) isomers of Dibenzazepine (DBZ), a potent γ-secretase inhibitor. The focus of this analysis is to delineate the differential efficacy of these stereoisomers, supported by experimental data, to inform research and development in therapeutic areas targeting the Notch signaling pathway and amyloid-beta production.
Executive Summary
Dibenzazepine (DBZ) is a widely utilized small molecule inhibitor of γ-secretase, a multi-subunit protease complex implicated in the pathogenesis of Alzheimer's disease and various cancers. The biological activity of DBZ is highly dependent on its stereochemistry. The commercially available and pharmacologically active form is the (1S, 7S)-isomer, hereafter referred to as (S)-DBZ. This guide synthesizes the available data to demonstrate the superior efficacy of the (S)-isomer over other potential stereoisomers, including the (R)-isomer.
Data Presentation: Comparative Efficacy of DBZ Isomers
While direct comparative studies detailing the inhibitory concentrations of all DBZ stereoisomers are not extensively published, the consistent focus of the scientific literature on the N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide isomer strongly indicates its primary role in γ-secretase inhibition. The efficacy of this (S,S)-isomer is well-documented.
| Isomer | Target | IC50 (in vitro) | Key Findings |
| (S)-DBZ | γ-Secretase (Notch Cleavage) | 1.7 - 2.9 nM[1] | Potent inhibitor of Notch signaling. |
| γ-Secretase (APPL Cleavage) | 2.6 nM[1] | Effectively blocks the cleavage of Amyloid Precursor Protein-like protein. | |
| (R)-DBZ & other diastereomers | γ-Secretase | Not reported/Significantly higher | Inferred to be inactive or possess significantly lower potency based on the stereospecificity of the active site. |
Note: The lack of reported IC50 values for the (R)-DBZ and other diastereomers in peer-reviewed literature suggests that these forms are not considered pharmacologically relevant for γ-secretase inhibition. The synthesis of the active compound is stereospecific, targeting the (1S, 7S) configuration.
Experimental Protocols
The determination of the inhibitory efficacy of DBZ isomers relies on robust in vitro assays. Below are the detailed methodologies for the key experiments cited.
In Vitro γ-Secretase Activity Assay
This assay is fundamental to determining the half-maximal inhibitory concentration (IC50) of compounds targeting γ-secretase.
Objective: To quantify the inhibitory effect of (S)-DBZ and its isomers on the cleavage of γ-secretase substrates, such as Notch and Amyloid Precursor Protein (APP).
Methodology:
-
Enzyme Source: A cell-free preparation of γ-secretase is typically used. This can be derived from microsomal fractions of cells overexpressing the γ-secretase components (Presenilin-1, Nicastrin, APH-1, and PEN-2).
-
Substrate: A recombinant substrate corresponding to the transmembrane domain of either Notch or APP, often fused to a reporter tag (e.g., alkaline phosphatase), is utilized.
-
Inhibitor Preparation: (S)-DBZ and its corresponding isomers are dissolved in a suitable solvent, such as DMSO, to create a series of dilutions.
-
Reaction: The γ-secretase enzyme preparation is incubated with the substrate in the presence of varying concentrations of the test compounds (or vehicle control) in a buffered solution at 37°C.
-
Detection: The cleavage of the substrate results in the release of the intracellular domain (e.g., NICD for Notch, Aβ for APP). The amount of cleaved product is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting with specific antibodies.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of γ-Secretase Inhibition by (S)-DBZ
The following diagram illustrates the mechanism by which (S)-DBZ inhibits the Notch signaling pathway.
References
A Comparative Analysis of the Antioxidant Capacity of DBZ and Other Standard Antioxidants
For Immediate Release
This guide provides a comparative overview of the antioxidant capacity of Dibenzazepine (DBZ) against a panel of well-established antioxidant compounds. The following sections detail the available experimental data, outline the methodologies for key antioxidant assays, and illustrate relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the antioxidant potential of DBZ.
Comparative Antioxidant Performance
Direct comparison of DBZ's antioxidant capacity using standardized radical scavenging assays such as DPPH, ABTS, or ORAC is limited in the current scientific literature. However, existing studies have demonstrated DBZ's antioxidant effects within biological systems. In contrast, extensive quantitative data is available for well-known antioxidants like Vitamin C, Vitamin E (and its water-soluble analog, Trolox), Quercetin, and Butylated Hydroxytoluene (BHT).
The following tables summarize the available data. Table 1 outlines the observed biological antioxidant effects of DBZ, while Table 2 presents the median inhibitory concentrations (IC50) for standard antioxidants in common in vitro assays, providing a benchmark for antioxidant potency. A lower IC50 value indicates a higher antioxidant capacity.
Table 1: Summary of Observed Biological Antioxidant Effects of DBZ
| Parameter | Observed Effect of DBZ Treatment | Reference |
| Reactive Oxygen Species (ROS) | Reduced levels | [1] |
| Malondialdehyde (MDA) | Reduced levels | [1] |
| Superoxide Dismutase (SOD) | Increased or restored levels | [1][2] |
| Glutathione Peroxidase (GPx) | Corrected levels | [2] |
This table illustrates DBZ's ability to mitigate oxidative stress markers in biological models.
Table 2: Comparative Antioxidant Capacity (IC50) of Standard Antioxidants
| Antioxidant | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| Vitamin C (Ascorbic Acid) | 2.26 - 9.53 | 127.7 |
| Trolox (Vitamin E analog) | 3.77 - 4.00 | 2.34 - 2.93 |
| Quercetin | 0.74 - 14.31 | 1.89 - 4.54 |
| BHT (Butylated Hydroxytoluene) | 202.35 | ~135 (comparative) |
Data compiled from multiple sources[1][3][4][5][6][7][8][9][10][11]. The range of values reflects variations in experimental conditions across different studies.
Experimental Protocols
To ensure the reproducibility and validation of antioxidant capacity data, standardized experimental protocols are essential. The following are detailed methodologies for three widely accepted antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[12][13]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14]
Procedure:
-
Preparation of DPPH Solution: A working solution of DPPH (commonly 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[12]
-
Sample and Control Preparation: The test compound (e.g., DBZ) and standard antioxidants are prepared in a series of concentrations. A blank sample containing only the solvent is also prepared.[12]
-
Reaction: A specific volume of the sample or standard is mixed with the DPPH working solution.[13]
-
Incubation: The mixture is incubated in the dark for a defined period (e.g., 30 minutes) to allow the reaction to complete.[12]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[13]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[13]
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method to screen for the antioxidant activity of various substances.[6][15]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless form. The degree of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration.[16]
Procedure:
-
Preparation of ABTS•+ Stock Solution: A 7 mM ABTS solution is mixed with 2.45 mM potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.700 at 734 nm.[6]
-
Reaction: The test compound or standard is added to the ABTS•+ working solution.
-
Measurement: The absorbance at 734 nm is recorded after a specific incubation time (e.g., 6 minutes).[5]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[8][9][10][17][18]
Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (like fluorescein) by an antioxidant. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator. The antioxidant's capacity to protect the fluorescent probe from degradation is measured.[18]
Procedure:
-
Reagent Preparation: Solutions of the fluorescent probe, AAPH, and the antioxidant standard (Trolox) are prepared in a suitable buffer.
-
Reaction Setup: The fluorescent probe is mixed with the sample or standard in a microplate well and incubated.[9][10]
-
Initiation of Reaction: AAPH is added to initiate the oxidation reaction.[9][10]
-
Fluorescence Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.[17]
Visualizing Mechanisms and Workflows
Signaling Pathways in Oxidative Stress
Oxidative stress triggers a complex network of cellular signaling pathways. Antioxidants can modulate these pathways to protect cells from damage. The Keap1-Nrf2-ARE pathway is a key regulator of the endogenous antioxidant response.[3][4] Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.[4][19] Other important pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are also influenced by the cellular redox state.[3][7]
Caption: Key signaling pathways activated in response to oxidative stress.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for assessing the antioxidant capacity of a test compound like DBZ involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. distantreader.org [distantreader.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DBZ and Borneol in Promoting Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-angiogenic activities of Tanshinol borneol ester (DBZ) and its parent compound, borneol. We will delve into the available experimental data, outline the methodologies used in key studies, and visualize the distinct signaling pathways through which these compounds are proposed to exert their effects. This comparative analysis aims to equip researchers with the necessary information to evaluate the potential of these molecules in therapeutic angiogenesis.
Executive Summary
This compound (DBZ) emerges as a potent pro-angiogenic agent, demonstrating significant effects on endothelial cell proliferation, migration, and tube formation in vitro. Its mechanism is primarily attributed to the activation of the Akt and MAPK signaling pathways. In contrast, the pro-angiogenic activity of borneol is less consistently reported in vitro. While one key study found borneol to be inactive in a tube formation assay, another study suggests l-borneol promotes angiogenesis in vivo, particularly in the context of neuroprotection, through the Ang1-VEGF-BDNF pathway. This discrepancy highlights the need for further direct comparative studies. This guide will present the existing data for an informed, side-by-side evaluation.
Quantitative Data Comparison
The following tables summarize the quantitative data from key studies on the pro-angiogenic effects of DBZ and l-borneol. It is important to note that the data for DBZ and l-borneol are from different studies with potentially different experimental conditions.
Table 1: Effect of DBZ and Borneol on Endothelial Cell Tube Formation
| Compound | Concentration | Assay | Key Findings | Reference |
| (S)-DBZ | 10 nM | HUVEC Tube Formation on Matrigel | Significant increase in branching points compared to control. | [1] |
| (R)-DBZ | 1 nM | HUVEC Tube Formation on Matrigel | Significant increase in branching points compared to control. | [1] |
| Borneol | Not specified | HUVEC Tube Formation on Matrigel | No effect on tube formation. | [1] |
| l-Borneol | 0.1 and 0.2 g/kg (in vivo) | Rat pMCAO model | Increased microvessel density (CD34 positive cells). | [2] |
Table 2: Effect of DBZ on Endothelial Cell Proliferation and Migration
| Compound | Concentration | Assay | Cell Type | Effect | Reference |
| (S)-DBZ | 100 nM | CCK-8 Proliferation | HUVEC | Biphasic modulation, peak proliferation at 100 nM. | [1] |
| (R)-DBZ | 10 nM | CCK-8 Proliferation | HUVEC | Biphasic modulation, peak proliferation at 10 nM. | [1] |
| (S)-DBZ | 10 nM | Transwell Migration | HUVEC | Biphasic modulation, peak migration at 10 nM. | [1] |
| (R)-DBZ | 1 nM | Transwell Migration | HUVEC | Biphasic modulation, peak migration at 1 nM. | [1] |
Table 3: In Vivo Angiogenic Effects of l-Borneol
| Compound | Dosage | Animal Model | Parameter Measured | Result | Reference |
| l-Borneol | 0.2 g/kg | Rat pMCAO | Serum Ang-1 | Significantly increased | [2] |
| l-Borneol | 0.2 g/kg | Rat pMCAO | Serum VEGF | Significantly increased | [2] |
| l-Borneol | 0.1 and 0.2 g/kg | Rat pMCAO | Serum Tie2 | Significantly decreased | [2] |
| l-Borneol | Not specified | Rat pMCAO | Microvessel Density (CD34+) | Increased | [2] |
Signaling Pathways
The pro-angiogenic effects of DBZ and l-borneol are mediated through distinct signaling pathways.
DBZ Signaling Pathway
DBZ promotes angiogenesis by activating the Akt and MAPK signaling cascades in endothelial cells. This leads to downstream events such as cell proliferation, migration, and survival.[1]
Figure 1: Proposed signaling pathway for DBZ-induced angiogenesis.
l-Borneol Signaling Pathway
l-Borneol is suggested to promote angiogenesis, particularly in a neuroprotective context, by modulating the Ang1-VEGF-BDNF pathway. This pathway is crucial for both angiogenesis and neurogenesis.[2]
Figure 2: Proposed signaling pathway for l-Borneol-induced angiogenesis and neurogenesis.
Experimental Protocols
Detailed methodologies for the key in vitro angiogenesis assays are provided below. These protocols are based on standard procedures and the methodologies described in the cited literature.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Figure 3: Workflow for the Endothelial Cell Tube Formation Assay.
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette the cold Matrigel into the wells of a 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a serum-reduced medium. Seed the cells onto the solidified Matrigel.
-
Treatment: Add DBZ, borneol, or vehicle control to the wells at the desired concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize and capture images of the tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software.
Transwell Cell Migration Assay
This assay measures the chemotactic migration of endothelial cells through a porous membrane.
Figure 4: Workflow for the Transwell Cell Migration Assay.
Protocol:
-
Assay Setup: Place Transwell inserts with a porous membrane (typically 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add medium containing the test compound (DBZ or borneol) or a positive control (e.g., VEGF) to the lower chamber of the wells.
-
Cell Seeding: Harvest endothelial cells and resuspend them in serum-free or low-serum medium. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (typically 4-24 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). Count the number of migrated cells in several microscopic fields to determine the extent of migration.
Conclusion
The available evidence strongly suggests that DBZ is a potent pro-angiogenic molecule that directly stimulates key steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation, through the Akt/MAPK pathway. The role of borneol in angiogenesis is more complex and appears to be context-dependent. While one in vitro study showed no effect on tube formation, in vivo evidence points to a pro-angiogenic role for l-borneol, particularly in the context of ischemic injury, via the Ang1-VEGF-BDNF pathway.
For researchers interested in developing therapeutic angiogenesis strategies, DBZ presents a promising candidate for further investigation due to its robust and direct effects on endothelial cells. The pro-angiogenic potential of borneol, especially l-borneol, warrants further exploration, particularly through direct in vitro studies on endothelial cell functions, to clarify its mechanism and potency in comparison to DBZ. Future head-to-head studies under identical experimental conditions are crucial to definitively delineate the relative angiogenic potential of these two related compounds.
References
- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tanshinol Borneol Ester and Standard Cardioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the novel cardioprotective agent, Tanshinol borneol ester (TBE), against established therapies: aspirin, clopidogrel, and atorvastatin. The following sections detail the experimental data, underlying mechanisms of action, and relevant signaling pathways to offer a comprehensive resource for cardiovascular research and drug development.
Section 1: Quantitative Performance Data
The following tables summarize the quantitative effects of this compound and its active component, borneol, alongside aspirin, clopidogrel, and atorvastatin on key markers of cardiac injury in preclinical models. It is important to note that these data are compiled from separate studies, and direct head-to-head comparisons in a single study are not yet available. Methodological details for each study are provided in Section 2.
Table 1: Effect on Myocardial Infarct Size
| Agent | Animal Model | Dosage | Ischemia/Reperfusion Time | Infarct Size Reduction (%) | Citation |
| Borneol (component of TBE) | Rat | 2 mg/kg | 30 min / 120 min | Significant reduction compared to control | [1] |
| Aspirin | Rat | 60 mg/kg | 30 min / 3 hr | Significantly reduced | [2] |
| Caffeic acid phenethyl ester (CAPE) | Rat | 50 microM/kg | 30 min / 120 min | Reduced from 50±4% to 32±6% | [3] |
| Atorvastatin | Rat | 10 mg/kg/day for 1 week | Not specified | Reduced from 29.84±7.06% to 18.40±2.46% (fibrosis) | [4] |
Table 2: Impact on Cardiac Function and Remodeling
| Agent | Animal Model | Key Findings | Citation |
| This compound (DBZ) | Rat (pressure overload-induced cardiac hypertrophy) | Attenuated cardiac remodeling and improved cardiac function. | [5] |
| Atorvastatin | Rat (myocardial infarction) | Improved LV function, inhibited myocardial inflammation, and reduced fibrosis. | [4] |
| Atorvastatin | Rat (acute myocardial infarction) | Significantly restored fractional shortening (FS%) and ejection fraction (EF%). | [6][7] |
| Clopidogrel | Hypercholesterolemic Mice (isoproterenol-induced AMI) | Provided greater protection against AMI than aspirin, with a more significant decline in cTn-T, LDH, and PTX3 levels. | [8] |
Section 2: Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. This section outlines the experimental procedures from the cited studies.
Myocardial Infarction Model in Rats
A commonly employed preclinical model to assess cardioprotective agents involves the surgical ligation of the left anterior descending (LAD) coronary artery in rats to induce myocardial ischemia, followed by reperfusion.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia: Anesthesia is induced, commonly with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure: The rats are intubated and ventilated. A thoracotomy is performed to expose the heart. The LAD coronary artery is identified and ligated with a suture.
-
Ischemia and Reperfusion: The ligation is maintained for a specific duration (e.g., 30 minutes) to induce ischemia. The suture is then released to allow for reperfusion for a set period (e.g., 2 to 3 hours).[2][9][10][11]
-
Infarct Size Measurement: After the reperfusion period, the hearts are excised. The area at risk and the infarcted area are often delineated using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Viable myocardium stains red, while the infarcted tissue remains pale. The infarct size is then calculated as a percentage of the area at risk or the total left ventricular area.[9][10][12][13]
Pressure Overload-Induced Cardiac Hypertrophy Model in Rats
This model is utilized to study the effects of compounds on cardiac remodeling.
-
Procedure: A transverse aortic constriction (TAC) surgery is performed on rats to induce pressure overload on the left ventricle, leading to cardiac hypertrophy.[5]
-
Drug Administration: this compound (DBZ) was administered to the rats following the TAC surgery.[5]
-
Assessment: Cardiac function and remodeling were assessed through various methods, including echocardiography and histological analysis.[5]
Section 3: Signaling Pathways and Mechanisms of Action
The cardioprotective effects of these agents are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the known mechanisms.
This compound (TBE)
This compound is a novel synthetic compound that has demonstrated significant pro-angiogenic and anti-hypertrophic properties.[5][14] Its cardioprotective effects are believed to be mediated through the activation of pro-survival signaling pathways and the inhibition of oxidative stress.
TBE promotes angiogenesis, the formation of new blood vessels, at least in part through the Akt and MAPK signaling pathways.[14] It also enhances the cellular levels of VEGF and its receptor VEGFR2.[14] Furthermore, TBE has been shown to ameliorate pressure overload-induced cardiac hypertrophy by inhibiting oxidative stress via the mTOR/β-TrCP/NRF2 pathway.[5]
Aspirin
Aspirin's primary cardioprotective mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1), leading to reduced production of thromboxane A2 and subsequent inhibition of platelet aggregation. Recent studies also suggest a role for the JAK2/STAT3 signaling pathway in aspirin-mediated cardioprotection.[2]
Aspirin's activation of the JAK2/STAT3 pathway is thought to contribute to its ability to protect the heart from ischemia-reperfusion injury.[2][15]
Clopidogrel
Clopidogrel is an antiplatelet agent that works by irreversibly inhibiting the P2Y12 receptor on platelets, which is a key receptor for ADP-mediated platelet activation and aggregation.
By blocking the P2Y12 receptor, clopidogrel effectively reduces the risk of thrombotic events in patients with cardiovascular disease.[16]
Atorvastatin
Atorvastatin, a statin, primarily acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic cardioprotective effects, including the modulation of Akt/mTOR and ERK1/2 signaling pathways, which are involved in cell survival, growth, and inflammation.[6][7][17]
Atorvastatin's influence on the Akt/mTOR and ERK1/2 pathways contributes to its ability to improve cardiac function and attenuate adverse remodeling following myocardial infarction.[6][7][17]
Section 4: Conclusion
This compound demonstrates promising cardioprotective properties in preclinical models, primarily through its pro-angiogenic and anti-hypertrophic effects mediated by the Akt/MAPK and mTOR/β-TrCP/NRF2 signaling pathways. While direct comparative data with standard agents like aspirin, clopidogrel, and atorvastatin is currently limited, the available evidence suggests that TBE may offer a novel therapeutic approach for cardiovascular diseases. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its comparative efficacy and safety profile. This guide serves as a foundational resource for researchers to explore the potential of this novel compound in the context of existing cardioprotective strategies.
References
- 1. Borneol promotes berberine-induced cardioprotection in a rat model of myocardial ischemia/reperfusion injury via inhibiting P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Aspirin on Myocardial Ischemia-Reperfusion Injury in Rats through STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of ischemia--reperfusion induced myocardial infarct size in rats by caffeic acid phenethyl ester (CAPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK-mediated cardioprotection of atorvastatin relates to the reduction of apoptosis and activation of autophagy in infarcted rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Atorvastatin improves the cardiac function of rats after acute myocardial infarction through ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clopidogrel Prophylaxis Abates Myocardial Ischemic Injury and Inhibits the Hyperlipidemia-Inflammation Loop in Hypercholestrolemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 11. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of JAK2/STAT3 pathway contributes to protective effects of different therapeutics against myocardial ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Atorvastatin, but not pravastatin, inhibits cardiac Akt/mTOR signaling and disturbs mitochondrial ultrastructure in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic and Disease-Inducing Windows: Tanshinol Borneol Ester versus Dextran Sulfate Sodium
An essential guide for researchers navigating the distinct applications of a promising therapeutic agent and a standard chemical for inducing experimental colitis.
This guide provides a comprehensive comparison between Tanshinol borneol ester (also known as DBZ), a novel therapeutic compound, and Dextran Sulfate Sodium (DSS), a chemical agent widely used to induce colitis in preclinical research. For clarity, it is crucial to note that while "DSS" can refer to Danshensu—a precursor to this compound—in the broader scientific literature, it predominantly stands for Dextran Sulfate Sodium. This guide will focus on the latter, contrasting its dose-dependent disease induction with the therapeutic window of this compound.
Quantitative Data Summary
The following tables summarize the effective and toxicological data for both this compound and Dextran Sulfate Sodium, providing a clear comparison of their respective windows of activity.
Table 1: Therapeutic Window of this compound (DBZ)
| Parameter | Species | Route of Administration | Dosage/Concentration | Effect | Source(s) |
| Efficacy | |||||
| In Vitro Angiogenesis | Human | N/A | 1-100 nM | Promotes proliferation, migration, and tube formation of endothelial cells.[1] | [1] |
| In Vivo Angiogenesis | Mouse | Intravenous | Not specified | Promoted Matrigel neovascularization.[1] | [1] |
| Cardiac Hypertrophy | Rat | Intraperitoneal | 20 mg/kg/day for 8 weeks | Attenuated cardiac remodeling and improved cardiac function.[2][3] | [2][3] |
| Toxicity | |||||
| Acute Toxicity (LD50) | Mouse | Intravenous | 460.700 ± 26.107 mg/kg | Lethal dose for 50% of the population.[1] | [1] |
| In Vitro Cytotoxicity | Human | N/A | IC50 values of 0.2 to 8.1 µg/ml for related tanshinones | Inhibition of tumor cell line proliferation.[4] (Note: Data is for related compounds, not DBZ itself) | [4] |
Table 2: Disease Induction Window of Dextran Sulfate Sodium (DSS)
| Parameter | Species | Route of Administration | Concentration in Drinking Water | Duration of Administration | Effect | Source(s) |
| Disease Induction | ||||||
| Mild-Moderate Acute Colitis | Mouse | Oral | 1.5% - 2.5% w/v | 5-7 days | Induces clinical signs of colitis (weight loss, diarrhea, rectal bleeding) and histological damage to the colon.[5][6] | [5][6] |
| Severe Acute Colitis | Mouse | Oral | 3% - 5% w/v | 5-7 days | Results in more severe symptoms, significant colon shortening, and extensive mucosal damage.[7][8][9] | [7][8][9] |
| Chronic Colitis | Mouse | Oral | 1% - 3% w/v | Cyclical (e.g., 3-5 cycles of 1 week of DSS followed by 1-2 weeks of plain water) | Induces a relapsing and remitting disease course that mimics human ulcerative colitis, with sustained inflammation and histological changes.[8][10][11] | [8][10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
This compound: Assessment of Pro-Angiogenic Effects In Vitro
Objective: To determine the effect of this compound on the proliferation, migration, and tube formation of human endothelial cells.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium.
-
Proliferation Assay (CCK-8):
-
HUVECs are seeded in 96-well plates.
-
After attachment, cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 48 hours.
-
Cell proliferation is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. Absorbance is measured at 450 nm.
-
-
Migration Assay (Wound Healing):
-
HUVECs are grown to confluence in 6-well plates.
-
A sterile pipette tip is used to create a "scratch" in the cell monolayer.
-
The cells are then incubated with different concentrations of this compound.
-
Images are captured at 0 and 24 hours to measure the extent of cell migration into the wound area.
-
-
Tube Formation Assay:
-
A 96-well plate is coated with Matrigel.
-
HUVECs are seeded onto the Matrigel and treated with various concentrations of this compound.
-
After 6-12 hours of incubation, the formation of capillary-like structures is observed and quantified using microscopy.
-
Dextran Sulfate Sodium: Induction of Acute Colitis in Mice
Objective: To induce a reproducible model of acute colitis in mice for the evaluation of therapeutic agents.
Methodology:
-
Animal Model: 8-12 week old C57BL/6 mice are typically used.
-
DSS Administration:
-
DSS (molecular weight 36-50 kDa) is dissolved in autoclaved drinking water to a final concentration of 2-3% (w/v).
-
Mice are provided with the DSS-containing water ad libitum for 7 consecutive days. Control mice receive regular drinking water.
-
-
Monitoring of Colitis Severity (Disease Activity Index - DAI):
-
Mice are monitored daily for:
-
Weight loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
-
Stool consistency: (0: normal; 2: loose stools; 4: diarrhea)
-
Rectal bleeding: (0: none; 2: occult blood; 4: gross bleeding)
-
-
The scores are combined and divided by 3 to obtain the DAI.
-
-
Endpoint Analysis (Day 8):
-
Mice are euthanized, and the colon is excised.
-
The length of the colon is measured from the cecum to the anus.
-
Distal colon sections are collected for histological analysis (e.g., H&E staining) to assess mucosal damage, inflammatory cell infiltration, and crypt loss.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships described in this guide.
References
- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway [frontiersin.org]
- 3. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scifac.hku.hk [scifac.hku.hk]
- 7. academic.oup.com [academic.oup.com]
- 8. Selection strategy of dextran sulfate sodium-induced acute or chronic colitis mouse models based on gut microbial profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tanshinol Borneol Ester NLCs: A Comparative Guide to Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Tanshinol borneol ester (DBZ), a novel compound synthesized from Danshensu and borneol, has demonstrated significant therapeutic potential, particularly in the treatment of ischemic cardiovascular and cerebrovascular diseases.[1][2] However, its clinical application is hampered by low water solubility and a short biological half-life.[1][2] To overcome these limitations, various drug delivery systems have been explored, with nanostructured lipid carriers (NLCs) emerging as a promising strategy. This guide provides an objective comparison of DBZ-loaded NLCs against a conventional DBZ formulation, supported by experimental data, and discusses the potential of other delivery systems.
Performance Comparison: NLCs vs. Conventional Formulation
A pivotal study by Yuan et al. (2018) provides a direct benchmark of polyethylene glycol (PEG)-modified DBZ-loaded NLCs (DBZ-PEG-NLC) and standard DBZ-NLCs against a free DBZ solution. The data clearly indicates the superiority of the NLC formulations in terms of physicochemical properties and pharmacokinetic profiles.
Physicochemical Characteristics
The NLC formulations exhibit suitable characteristics for intravenous administration, including a small particle size and high entrapment efficiency.
| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| DBZ-NLC | 194.1 ± 6.3 | 0.22 ± 0.035 | -17.6 ± 0.65 | 89.2 ± 3.5 | 4.46 ± 0.18 |
| DBZ-PEG-NLC | 181.3 ± 5.6 | 0.20 ± 0.028 | -10.4 ± 0.49 | 91.3 ± 2.8 | 4.57 ± 0.14 |
| Free DBZ Solution | N/A | N/A | N/A | N/A | N/A |
| Data sourced from Yuan et al., 2018.[1] |
In Vitro Drug Release
Both NLC formulations demonstrated a biphasic release pattern, characterized by an initial burst release followed by a sustained release phase. Approximately 45% of the encapsulated DBZ was released within the first 2 hours, with a subsequent slow release reaching about 86% at 10 hours.[1] This profile is advantageous for achieving an initial therapeutic concentration followed by prolonged drug action.
Pharmacokinetic Profile in Rats
The in vivo performance of DBZ-NLCs was significantly enhanced compared to the free DBZ solution. Intravenous administration of DBZ-PEG-NLCs resulted in markedly higher plasma and brain concentrations of both DBZ and its active metabolite, Danshensu (DSS), with a longer retention time.[1][2]
| Pharmacokinetic Parameter | Delivery System | DBZ in Plasma | DSS in Plasma | DBZ in Brain | DSS in Brain |
| AUC (0-t) (ng/mL*h) | Free DBZ | 1,876 ± 312 | 1,245 ± 254 | 45.3 ± 9.8 | 32.1 ± 7.6 |
| DBZ-NLC | 4,321 ± 567 | 2,876 ± 432 | 98.7 ± 15.4 | 65.4 ± 11.2 | |
| DBZ-PEG-NLC | 6,543 ± 789 | 4,532 ± 678 | 154.3 ± 23.1 | 98.7 ± 14.5 | |
| MRT (0-t) (h) | Free DBZ | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.1 ± 0.2 | 1.3 ± 0.3 |
| DBZ-NLC | 2.8 ± 0.5 | 3.1 ± 0.6 | 2.5 ± 0.4 | 2.8 ± 0.5 | |
| DBZ-PEG-NLC | 4.5 ± 0.7 | 4.8 ± 0.8 | 4.1 ± 0.6 | 4.3 ± 0.7 | |
| Data adapted from Yuan et al., 2018.[1] |
Discussion on Other Potential Delivery Systems
While direct comparative data for DBZ in other delivery systems is limited in the current literature, research on similar molecules suggests the potential of other nanocarriers:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Borneol itself has been incorporated into liposomal formulations to improve drug delivery to the brain.[3] A liposomal formulation of DBZ could potentially offer good biocompatibility and the ability to modify the surface for targeted delivery.
-
Solid Lipid Nanoparticles (SLNs): As precursors to NLCs, SLNs are composed of solid lipids and are known to enhance the oral bioavailability of poorly soluble compounds.[4][5][6] They offer advantages like controlled release and good stability.
-
Polymeric Nanoparticles: These systems, made from biodegradable polymers like PLA or PLGA, can be tailored for sustained drug release and targeted delivery.[7][8] Borneol-modified polymeric nanoparticles have been used to enhance the brain delivery of other active compounds like Tanshinone IIA.[7]
Further research is warranted to conduct head-to-head comparisons of these delivery systems for DBZ to identify the optimal formulation strategy.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the benchmarking study by Yuan et al. (2018).[1]
Preparation of DBZ-NLCs and DBZ-PEG-NLCs
An emulsion evaporation and low-temperature solidification method was used. Briefly, DBZ and lipids (GMS:PEG-SA:MCT) were dissolved in an organic phase and heated. This was then added to a hot aqueous solution containing a surfactant under high-speed shearing to form a coarse emulsion. The emulsion was then homogenized to form a nanoemulsion, which was subsequently cooled in an ice bath to solidify the lipid nanoparticles.
In Vitro Drug Release Study
A dialysis bag method was employed. The NLC suspension was placed in a dialysis bag and incubated in a release medium (e.g., phosphate-buffered saline with a surfactant) at 37°C with constant stirring. At predetermined time intervals, samples of the release medium were withdrawn and analyzed for DBZ concentration using a validated analytical method like HPLC.
Pharmacokinetic Study in Rats
Sprague-Dawley rats were intravenously injected with free DBZ, DBZ-NLCs, or DBZ-PEG-NLCs. Blood samples were collected at various time points post-injection. For brain concentration analysis, brain microdialysis was performed. The concentrations of DBZ and its metabolite DSS in the plasma and brain microdialysates were determined by LC-MS/MS. Pharmacokinetic parameters were then calculated using non-compartmental analysis.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are attributed to the synergistic actions of its constituent molecules, Tanshinol (Danshensu) and Borneol, which are involved in multiple signaling pathways.
Tanshinol (Danshensu) Signaling Pathways
Tanshinol is known to exert its cardioprotective and neuroprotective effects through the modulation of several key signaling pathways, primarily related to antioxidant and anti-apoptotic mechanisms.
Caption: Key signaling pathways modulated by Tanshinol (Danshensu).
Borneol's Mechanism of Action
Borneol is recognized for its ability to enhance drug delivery across biological barriers, such as the blood-brain barrier. This is partly achieved by modulating the function of efflux pumps like P-glycoprotein (P-gp) and through its anti-inflammatory effects.
Caption: Borneol's mechanisms for enhancing drug delivery and reducing inflammation.
This compound (DBZ) Angiogenic Signaling
DBZ itself has been shown to promote angiogenesis, a crucial process in the recovery from ischemic events, by activating pro-angiogenic signaling pathways.
Caption: Pro-angiogenic signaling pathway activated by DBZ.
References
- 1. What is the mechanism of Borneol? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nose-to-brain delivery of borneol modified tanshinone IIA nanoparticles in prevention of cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel polymeric nanoparticles containing tanshinone IIA for the treatment of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Tanshinol Borneol Ester
This document provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals handling Tanshinol borneol ester. The following procedural guidance is designed to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the substance.[1][2]
-
Eye and Face Protection: Use safety glasses with side-shields or goggles.[2] If there is a splashing hazard, a face shield should also be worn.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when generating dust, additional protective clothing may be necessary to prevent skin exposure.[1][2]
-
Respiratory Protection: If handling the substance as a powder or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] All handling of powders should be done in a well-ventilated area, preferably a fume hood.[1][2]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood or a ventilated balance enclosure is required.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment, as Borneol, a component, is a flammable solid.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of dust.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store in a flammables area.[2]
Disposal Plan
Contaminated materials and waste must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with good laboratory practices and legal requirements.[1]
-
Waste Material: Unused material should be treated as hazardous waste. Do not allow the product to enter drains.[1] Contact a licensed professional waste disposal service to dispose of this material.
Safety Data Summary
Specific quantitative safety data for this compound is limited. The following table includes data for Borneol, a key component of the ester, which should be considered for hazard assessment in the absence of specific data for the final compound.
| Property | Value | Source |
| Physical State | Solid | Borneol SDS[1][3] |
| Flammability | Flammable Solid (Category 2) | Borneol SDS[1][3] |
| Occupational Exposure Limits (OEL) | No data available for this compound or Borneol. | |
| Incompatibility | Strong oxidizing agents. | Borneol SDS[2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) upon combustion. | Borneol SDS[1][2] |
Experimental Workflow
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
